Technical Guide: Isoquinolin-7-ol Hydrobromide – Structural Characterization & Synthetic Applications
Executive Summary Isoquinolin-7-ol hydrobromide (7-Hydroxyisoquinoline hydrobromide) represents a critical heterocyclic scaffold in medicinal chemistry, serving as a bioisostere for quinoline and indole moieties. While t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Isoquinolin-7-ol hydrobromide (7-Hydroxyisoquinoline hydrobromide) represents a critical heterocyclic scaffold in medicinal chemistry, serving as a bioisostere for quinoline and indole moieties. While the free base (CAS: 7651-83-4) is the standard commercial form, the hydrobromide salt is the primary intermediate obtained during the classical demethylation synthesis. This salt form offers distinct solubility profiles and crystalline stability, making it a preferred state for purification and storage prior to biological evaluation.
This guide details the structural properties, robust synthesis via hydrobromic acid demethylation, and the pharmacological utility of the 7-hydroxyisoquinoline core in kinase inhibition and receptor modulation.
Part 1: Structural Characterization & Identity
The compound consists of a benzene ring fused to a pyridine ring (isoquinoline core) with a hydroxyl group at the C7 position. In the hydrobromide salt form, the basic nitrogen at position 2 is protonated, forming a cation-anion pair with the bromide ion.
Chemical Identity
Property
Detail
IUPAC Name
Isoquinolin-7-ol hydrobromide
Common Name
7-Hydroxyisoquinoline HBr; 7-Isoquinolinol HBr
Core CAS (Free Base)
7651-83-4
Molecular Formula
Molecular Weight
226.07 g/mol (Salt); 145.16 g/mol (Free Base)
Salt Stoichiometry
1:1 (Isoquinoline base : Hydrobromic acid)
Appearance
Beige to yellow crystalline solid
Structural Logic & Tautomerism
Unlike 1-hydroxyisoquinolines (isocarbostyrils), which exist predominantly in the amide (lactam) tautomeric form, 7-hydroxyisoquinoline retains its aromatic, phenolic character. The hydroxyl group at C7 does not permit keto-enol tautomerism that disrupts aromaticity.
Protonation Site: The
hybridized nitrogen () is the most basic site ().
Salt Formation: Treatment with HBr results in protonation at
, yielding the isoquinolinium species .
Part 2: Physicochemical Properties[2]
Understanding the shift from free base to hydrobromide salt is vital for formulation and purification.
Property
Free Base ()
Hydrobromide Salt ()
Melting Point
226–228°C
>250°C (often decomposes)
Water Solubility
Low (Sparingly soluble)
High (Ionic character)
Organic Solubility
Soluble in DMSO, MeOH, warm EtOH
Soluble in DMSO, MeOH; Insoluble in Et2O, Hexanes
Acidity (pKa)
~5.68 (N-H+), ~9.0 (OH)
Strongly acidic in solution (due to HBr)
Hygroscopicity
Low
Moderate to High (Desiccated storage required)
Expert Insight: The hydrobromide salt is frequently used as a purification handle. The free base can be "oily" or difficult to crystallize from crude reaction mixtures, whereas the HBr salt precipitates readily from glacial acetic acid or acetone.
Part 3: Synthetic Routes & Experimental Protocols
The most authoritative route to Isoquinolin-7-ol hydrobromide is the acid-mediated demethylation of 7-methoxyisoquinoline. This method is superior to boron tribromide (
) protocols for large-scale preparation due to lower cost and simplified workup.
Synthesis Workflow (DOT Diagram)
Figure 1: Synthetic pathway for the production of Isoquinolin-7-ol Hydrobromide via acid hydrolysis.
Detailed Protocol: Demethylation via HBr
Objective: Conversion of 7-methoxyisoquinoline to 7-hydroxyisoquinoline hydrobromide.
Reagents:
7-Methoxyisoquinoline (1.0 eq)
Hydrobromic acid (48% aq., 10-20 eq)
Solvent: None (Neat in acid) or Glacial Acetic Acid
Step-by-Step Methodology:
Setup: Charge a round-bottom flask with 7-methoxyisoquinoline.
Acid Addition: Carefully add 48% HBr (approx. 10 mL per gram of substrate). Caution: Exothermic.
Reflux: Equip with a condenser and heat to reflux (
) for 12–24 hours.
Mechanism:[1][2][3] The nucleophilic bromide ion attacks the methyl group of the protonated ether, releasing methyl bromide gas (volatile) and generating the phenol.
Monitoring: Monitor via TLC (System: DCM/MeOH 9:1). The product will be significantly more polar (lower
) than the starting material.
Isolation (The Salt Form):
Cool the reaction mixture to
.
The hydrobromide salt often precipitates spontaneously.
If no precipitate forms, concentrate the solution under reduced pressure to remove excess water/HBr, then triturate the residue with cold acetone or diethyl ether.
Purification: Filter the solid. Recrystallize from Ethanol/Methanol if necessary.
Yield: Typical yields range from 85% to 95%.
Validation Check:
1H NMR (DMSO-d6): Look for the disappearance of the methoxy singlet (
ppm) and the appearance of a broad phenolic proton ( ppm).
MS (ESI+):
.
Part 4: Medicinal Chemistry Applications[3][7][8][9][10]
The 7-hydroxyisoquinoline scaffold is a privileged structure in drug discovery, acting as a versatile pharmacophore.
Pharmacological Targets
Kinase Inhibition: The isoquinoline nitrogen and the C7-hydroxyl group can form bidentate hydrogen bonds with the hinge region of ATP-binding sites in kinases (e.g., CDK, PKA).
Sigma Receptors: Tetrahydroisoquinoline derivatives (reduced forms) are classic ligands for Sigma-1 and Sigma-2 receptors, involved in neuroprotection and cancer signaling.[4]
Poly(ADP-ribose) Polymerase (PARP) Inhibition: Isoquinolinone analogs are potent PARP inhibitors. The 7-hydroxy variant serves as a precursor to these oxidized scaffolds.
Structure-Activity Relationship (SAR) Logic
Figure 2: Pharmacophore mapping of the Isoquinolin-7-ol scaffold highlighting key interaction points.
Biological Activity of 7-Hydroxyisoquinoline Derivatives
Executive Summary The 7-hydroxyisoquinoline (7-HIQ) scaffold represents a privileged but underutilized pharmacophore in medicinal chemistry, distinct from its more common isomer, 8-hydroxyquinoline. While the 8-isomer is...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 7-hydroxyisoquinoline (7-HIQ) scaffold represents a privileged but underutilized pharmacophore in medicinal chemistry, distinct from its more common isomer, 8-hydroxyquinoline. While the 8-isomer is renowned for metal chelation, 7-HIQ derivatives exhibit a unique pharmacological profile driven by their ability to mimic catecholamines and interact with specific nuclear receptors.
This guide analyzes the biological activity of 7-HIQ derivatives across two primary structural subclasses: the aromatic isoquinolines (anticancer and enzyme inhibition) and the 1,2,3,4-tetrahydroisoquinolines (7-OH-THIQ) (neuropharmacology and antimicrobial conjugates).
Chemical Scaffolds & Physicochemical Properties[1]
Understanding the oxidation state of the nitrogen-containing ring is critical for predicting biological activity.
Feature
7-Hydroxyisoquinoline (Aromatic)
7-Hydroxy-1,2,3,4-tetrahydroisoquinoline (THIQ)
Hybridization
Planar, fully aromatic ()
Non-planar, chair-like piperidine ring ()
Basicity
Weak base ()
Stronger base ()
Key Reactivity
Electrophilic substitution at C5/C8; Nucleophilic attack at C1
N-alkylation; Pictet-Spengler condensation
Primary Domain
Anticancer (SERMs), Enzyme Inhibition
Neuropharmacology (Dopaminergic), Antimicrobial
Neuropharmacology: The 7-OH-THIQ Paradox
The 7-OH-THIQ scaffold is structurally homologous to dopamine. This similarity creates a "pharmacological paradox" where derivatives can act as either neurotoxins or neuroprotective agents depending on N-substitution and C1-functionalization.
Endogenous Neurotoxicity
Unsubstituted or simple methyl-derivatives of 7-OH-THIQ are endogenous amines found in the mammalian brain. They are implicated in the etiology of Parkinson’s disease via mitochondrial toxicity.
Mechanism: Accumulation in dopaminergic neurons
Inhibition of Complex I (ETC) ROS generation Apoptosis.
Relevance: Drug design must avoid simple 7-OH-THIQ metabolites to prevent iatrogenic neurodegeneration.
Therapeutic Ligands: Dopamine & Opioid Receptors
By adding bulky lipophilic groups at the N2 or C1 positions, the scaffold shifts from a toxin to a potent receptor ligand.
Dopamine D3 Antagonism: N-substitution with extended aryl-amides creates high-affinity D3 antagonists used for treating substance abuse disorders.
Opioid Activity: 7-OH-THIQ moieties embedded in peptide conjugates (e.g., Dmt-Tiq analogues) function as
-opioid antagonists or -opioid agonists.
Pathway Visualization: Neurotoxic vs. Neuroprotective Fate
The following diagram illustrates the divergence in biological outcome based on structural modification.
Caption: Divergent biological pathways of 7-OH-THIQ derivatives. Unmodified cores risk mitochondrial toxicity, while bulky substitutions enable GPCR-targeted therapy.
Anticancer Activity: Aromatic Derivatives[4][5]
Aromatic 7-hydroxyisoquinolines have emerged as non-steroidal estrogen receptor modulators (SERMs) and enzyme inhibitors.
4-Hydroxytamoxifen Analogues
Derivatives such as 7-hydroxy-3,4-diphenyl-1,2-dihydroisoquinoline function as bioisosteres of 4-hydroxytamoxifen.
Mechanism: The 7-hydroxyl group mimics the phenolic ring of estradiol, forming essential hydrogen bonds with Glu353 and Arg394 in the Estrogen Receptor alpha (ER
) ligand-binding domain.
Potency: These compounds exhibit IC
values in the nanomolar range against MCF-7 breast cancer cell lines.[1]
Advantage: The isoquinoline core restricts conformational flexibility, potentially reducing off-target effects compared to the flexible tamoxifen chain.
Enzyme Inhibition Targets
Malate Dehydrogenase: 7-substituted-4-hydroxyquinoline-3-carboxylic acids (closely related scaffolds) inhibit cellular respiration in Ehrlich ascites carcinoma.[2]
IKK-
Inhibition: 7-alkoxyisoquinolines have been identified as inhibitors of IKK-, a key regulator of the NF-B pathway. Blocking this pathway sensitizes resistant tumor cells to chemotherapy.
Antimicrobial Activity: Peptide Conjugates[7]
Recent SAR studies have focused on conjugating 7-OH-THIQ to cationic peptides to create membrane-disrupting antibiotics.
Structure: 7-OH-THIQ core coupled to basic amino acids (Arginine/Lysine).
Target: Bacterial membranes and DNA gyrase.
Activity:
S. aureus (Gram-positive): Moderate activity (MIC
400-500 M).
E. coli (Gram-negative): Significant activity when conjugated with Histidine (MIC
33 M).
Mechanism: The lipophilic THIQ core facilitates membrane insertion, while the cationic peptide tail disrupts the phospholipid bilayer.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 7-hydroxyisoquinoline is highly sensitive to substitution patterns.
Position
Modification Effect
Recommended Moiety
N2 (Nitrogen)
Critical for pharmacokinetic profile and receptor affinity.
Synthesis and biological evaluation of 7-hydroxy-3,4-diphenyl-1,2-dihydroisoquinolines as new 4-hydroxytamoxifen analogues. Chem Pharm Bull (Tokyo). 1997. Link
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.[3] 2021.[4][3][5][6][7] Link
Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate. ACS Omega. 2023.[4][8] Link
6,7-Dihydroxytetrahydroisoquinoline: evidence for in vivo inhibition of intraneuronal monoamine oxidase. J Neurochem.[9] 1975.[9] Link
Structure-Activity Relationships of 7-Substituted Dimethyltyrosine-Tetrahydroisoquinoline Opioid Peptidomimetics. Molecules. 2019. Link
BindingDB Entry: 7-alkoxyisoquinoline IKK inhibitors. BindingDB. 2009. Link
Application Note: Isoquinolin-7-ol Hydrobromide in Fragment-Based Drug Discovery (FBDD)
Abstract This application note details the strategic utilization of Isoquinolin-7-ol hydrobromide (CAS: 7651-83-4 (free base)) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). While isoquinolines are pri...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the strategic utilization of Isoquinolin-7-ol hydrobromide (CAS: 7651-83-4 (free base)) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). While isoquinolines are privileged structures in kinase and GPCR medicinal chemistry, the 7-hydroxy derivative offers unique vectors for "fragment growing" strategies. This guide provides validated protocols for solubility assessment, Surface Plasmon Resonance (SPR) screening, and synthetic elaboration via palladium-catalyzed cross-coupling.
Solubility: High aqueous solubility (>50 mM in PBS) due to the hydrobromide counterion, addressing a common bottleneck in fragment screening.
The "Privileged" Architecture
The isoquinoline core is historically validated in FDA-approved drugs (e.g., Fasudil for Rho-kinase inhibition). The 7-hydroxy variant is selected for three mechanistic reasons:
The Nitrogen Anchor (N2): Acts as a critical Hydrogen Bond Acceptor (HBA) for the hinge region of kinases (e.g., interacting with the backbone NH of the "gatekeeper" residue).
The 7-Hydroxyl Handle: A dual H-bond donor/acceptor that can mimic tyrosine/serine interactions or serve as a synthetic handle for growing the fragment into adjacent hydrophobic pockets.
Rigidity: The bicyclic aromatic system minimizes the entropic penalty upon binding, a core tenet of the "Rule of Three."
Physicochemical Data Summary
Property
Value
Implication for FBDD
cLogP
~1.19
Ideal lipophilicity; allows room for adding hydrophobic groups.
H-Bond Donors
1 (7-OH)
Specific interaction vector.
H-Bond Acceptors
2 (N, OH)
High probability of target engagement.
pKa (Nitrogen)
~5.7
Partially protonated at physiological pH; modulates solubility.
pKa (Phenol)
~9.5
Remains neutral at pH 7.4; accessible for alkylation/arylation.
: 100 M – 5 mM) of the fragment to a target protein (e.g., a Ser/Thr kinase) while eliminating false positives caused by aggregation.
Reagents & Buffer Preparation
Running Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20, 1 mM TCEP.
Stock Solution: Dissolve Isoquinolin-7-ol HBr to 100 mM in 100% DMSO.
Note: The HBr salt ensures rapid dissolution. If using the free base, sonication is often required.
The "Clean Screen" Workflow
Fragments often cause false positives via super-stoichiometric aggregation. This protocol uses a "solubility-first" approach.
Step-by-Step Protocol:
Sensor Chip Preparation: Immobilize the target protein (e.g., via biotin-streptavidin capture) to a density of ~3000 RU. Use a reference channel with biotinylated BSA.
Solvent Correction: Prepare a DMSO calibration curve (4.5% to 5.5%) to correct for bulk refractive index shifts. This is critical for low-molecular-weight fragments.
Synthetic Elaboration Protocol: The "Fragment Grow" Strategy[5]
Objective: Once binding is confirmed, the 7-hydroxy group is converted into a biaryl system to access the hydrophobic "back pocket" of the kinase ATP site.
Reaction: Degas with Nitrogen. Heat at 100°C for 12 hours (or 1 hour microwave at 120°C).
Purification: Filter through Celite. Purify via Flash Chromatography (Hexane/EtOAc).
Mechanistic Insight: The electron-deficient nature of the isoquinoline ring facilitates the oxidative addition of the Pd(0) species into the C7-OTf bond, making this reaction robust even with sterically demanding boronic acids.
Caption: Figure 2. Synthetic elaboration pathway transforming the fragment hit into a lead candidate.
Structural Biology & Binding Mode
Understanding the binding orientation is prerequisite for rational design.
Hinge Interaction: The isoquinoline nitrogen (N2) accepts a hydrogen bond from the backbone NH of the kinase hinge region (typically Val, Ala, or Leu residues).
Vector 7: The 7-position points towards the "Solvent Front" or the "Gatekeeper" region depending on the specific kinase isoform.
Salt Bridge Potential: If the target has an acidic residue (Asp/Glu) near the binding site, the protonated isoquinoline nitrogen (from the HBr salt equilibrium) can form a salt bridge, significantly increasing residence time.
References
Erlanson, D. A., et al. (2016).[3] "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link
Hidaka, H., et al. (1984).[4] "Isoquinolinesulfonamides as potent and specific protein kinase inhibitors." Biochemistry. Link
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link
Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[5][3][6] Nature Chemistry. Link
PubChem. (2023). "Isoquinolin-7-ol Compound Summary." National Library of Medicine. Link
Application Note: Precision Synthesis of 7-Aminoisoquinolines via Buchwald-Hartwig Coupling
Abstract & Strategic Significance Isoquinoline scaffolds are ubiquitous in kinase inhibitors (e.g., ROCK, PKA) and intercalating agents. While 1- and 3-substituted isoquinolines are easily accessed via nucleophilic aroma...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Significance
Isoquinoline scaffolds are ubiquitous in kinase inhibitors (e.g., ROCK, PKA) and intercalating agents. While 1- and 3-substituted isoquinolines are easily accessed via nucleophilic aromatic substitution (
) due to their proximity to the electron-withdrawing nitrogen, the 7-position (located on the benzenoid ring) is electronically distinct. It resists direct , making transition-metal catalysis the primary route for functionalization.
This guide details the conversion of isoquinolin-7-ol to 7-aminoisoquinoline derivatives . The strategy relies on activating the phenol as a triflate (pseudo-halide), followed by Palladium-catalyzed Buchwald-Hartwig amination. This approach offers superior regioselectivity and functional group tolerance compared to nitration/reduction sequences.
Key Technical Challenges
Catalyst Poisoning: The basic nitrogen of the isoquinoline core (
) can coordinate to the Palladium center, displacing ligands and arresting the catalytic cycle.
Triflate Hydrolysis: Isoquinolin-7-yl triflates are prone to hydrolysis under the basic, aqueous-organic interfaces often used in coupling, reverting to the starting phenol.
Regio-electronics: The 7-position is electron-neutral relative to the electron-deficient 1-position, requiring highly active catalyst systems to facilitate oxidative addition.
Strategic Analysis: Reaction Design
Substrate Activation (The Triflate Route)
Direct coupling of phenols (C-O activation) is possible but kinetically sluggish for this scaffold. The gold standard is the conversion of the hydroxyl group to a triflate (-OTf) or nonaflate (-ONf) . The triflate group is highly electron-withdrawing, lowering the bond dissociation energy of the C-O bond and mimicking an aryl bromide in reactivity.
Catalyst & Ligand Selection
To overcome "N-poisoning" (coordination of the isoquinoline nitrogen to Pd), we utilize bulky, electron-rich dialkylbiaryl phosphine ligands .
BrettPhos / RuPhos: Excellent for primary and secondary amines. Their bulk prevents the isoquinoline nitrogen from binding to the Pd center.
Xantphos: A bidentate ligand often used for difficult substrates; its wide bite angle favors reductive elimination.
Base Selection
Strong Bases (NaOtBu): Standard for unactivated substrates but risks triflate hydrolysis.
Weak Bases (Cs2CO3, K3PO4): Preferred for isoquinolin-7-yl triflates to maintain substrate integrity during the reaction.
Experimental Protocols
Protocol A: Activation – Synthesis of Isoquinolin-7-yl Triflate
This step converts the nucleophilic phenol into an electrophilic pseudo-halide.
Reagents:
Isoquinolin-7-ol (1.0 equiv)
Trifluoromethanesulfonic anhydride (
) (1.2 equiv)
Pyridine (2.0 equiv) or Triethylamine (
)
Dichloromethane (DCM) (Anhydrous)
Step-by-Step:
Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve Isoquinolin-7-ol in anhydrous DCM (
concentration).
Base Addition: Cool the solution to
in an ice bath. Add Pyridine dropwise. The solution may darken slightly.
Activation: Add
dropwise via syringe over 10 minutes. Critical: Exothermic reaction. Maintain temp < to prevent regio-scrambling or decomposition.
Reaction: Stir at
for 30 minutes, then warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (System: 50% EtOAc/Hexanes; Product > Starting Material).
Workup: Quench with saturated
. Extract with DCM (). Wash combined organics with water and brine. Dry over .
Purification: Flash chromatography (SiO2, gradient 0-40% EtOAc in Hexanes). The triflate is typically an off-white solid or oil. Store under Argon at
(stable for weeks).
Protocol B: The Coupling – Buchwald-Hartwig Amination
Optimized for 7-position coupling with secondary amines (e.g., morpholine, piperazine) or anilines.
amines) or RuPhos (for amines) (2:1 Ligand:Pd ratio)
Base:
(2.0 equiv) - Crucial for triflate stability
Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)
Step-by-Step:
Inert Environment: Use a sealable reaction vial (microwave vial or Schlenk tube). Add the Pd source, Ligand, and Base.[2][3][4][5] Cap and purge with Argon/Nitrogen for 5 minutes.
Solvent Prep: Separately, dissolve the Isoquinolin-7-yl triflate and the Amine in the anhydrous solvent.
Addition: Inject the solvent mixture into the reaction vial containing the solids. Why? This prevents the "unligated" Pd from interacting with the amine or substrate before the active catalyst forms.
Thermal Cycle: Heat to
for 4-12 hours.
Note: If using a microwave reactor, heat to
for 30-60 minutes.
Monitoring: Check LC-MS for the disappearance of the triflate (M+150 mass shift usually disappears) and formation of the amine product.
Workup: Filter through a pad of Celite to remove Pd black and inorganic salts. Wash the pad with EtOAc. Concentrate the filtrate.
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended to separate the basic product from ligand oxides.
Reaction Workflow Visualization
The following diagram illustrates the critical decision points and chemical pathway for this transformation.
Figure 1: Strategic workflow for converting isoquinolin-7-ol to amino-derivatives, highlighting critical failure modes (dashed lines).
Troubleshooting & Optimization Matrix
Issue
Observation (LCMS/TLC)
Root Cause
Corrective Action
No Reaction
Starting material (Triflate) remains unchanged.
Catalyst deactivation by Isoquinoline Nitrogen.
Switch to BrettPhos or tBuXPhos (bulkier ligands). Increase temp to .
Hydrolysis
Reappearance of Isoquinolin-7-ol (mass -132 vs Triflate).
Base is too strong or solvent is wet.
Switch from to or . Ensure anhydrous solvents.
Protodehalogenation
Formation of unsubstituted Isoquinoline (Triflate replaced by H).
-Hydride elimination from amine or solvent.
Avoid alcohol solvents. Use 1,4-Dioxane . Lower temperature slightly.
Low Conversion
Reaction stalls at 50%.
Catalyst death / Pd Black formation.
Add catalyst in two portions (0h and 4h). Use a precatalyst (e.g., BrettPhos Pd G3 ) instead of in-situ mixing.
References
Fors, B. P., & Buchwald, S. L. (2009). "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics." Journal of the American Chemical Society.[3] Link
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link
Mundal, D. A., et al. (2010). "Palladium-Catalyzed Amination of Aryl Triflates." Journal of Organic Chemistry. Link
Paul, F., et al. (1994). "Palladium-catalyzed coupling of aryl triflates with amines."[6] Journal of the American Chemical Society.[3] Link
Application Note: Preparation and Management of Isoquinolin-7-ol Hydrobromide Stock Solutions in DMSO
Abstract & Scope This technical guide details the standardized protocol for preparing, storing, and handling stock solutions of Isoquinolin-7-ol hydrobromide (7-Hydroxyisoquinoline HBr) using Dimethyl Sulfoxide (DMSO). W...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This technical guide details the standardized protocol for preparing, storing, and handling stock solutions of Isoquinolin-7-ol hydrobromide (7-Hydroxyisoquinoline HBr) using Dimethyl Sulfoxide (DMSO). While Isoquinolin-7-ol is a critical scaffold in medicinal chemistry (often serving as a fragment for PARP inhibitors or a metabolite precursor), its hydrobromide salt form presents specific challenges regarding hygroscopicity, acidity, and precipitation upon aqueous dilution. This document is intended for researchers requiring high-integrity stock solutions for high-throughput screening (HTS), cell-based assays, or biophysical characterization.
Physicochemical Context & Strategy
The Compound
Isoquinolin-7-ol hydrobromide is the salt form of the weak base 7-hydroxyisoquinoline. The HBr moiety improves the compound's crystallinity and water solubility compared to the free base, but for high-concentration stock solutions (
), DMSO is the solvent of choice due to its high dielectric constant and ability to solubilize both the aromatic isoquinoline core and the ionic salt components.
Table 1: Physicochemical Specifications
Parameter
Value
Notes
Compound Name
Isoquinolin-7-ol hydrobromide
CAS Number
7651-83-4 (Free Base)
Note: Ensure you check the specific CAS for the HBr salt on your CoA.
) is required to prevent hydrolysis or oxidation of the phenol group.
Freezing Point: DMSO freezes at
. Storage at will result in a solid block, requiring thaw cycles that can degrade the compound.
Hygroscopicity: DMSO is super-hygroscopic. It can absorb up to 10% water by weight from the atmosphere in 24 hours, drastically altering solubility profiles.
Protocol: Stock Solution Preparation
Pre-Formulation Calculations
CRITICAL: Researchers often erroneously calculate molarity using the Free Base MW while weighing the Salt. This results in a stock solution that is ~36% more dilute than intended.
Formula for Mass Required:
Example: Preparing
of a stock.
Step-by-Step Workflow
Equilibration: Allow the vial of Isoquinolin-7-ol HBr and the anhydrous DMSO bottle to equilibrate to room temperature before opening. This prevents condensation from forming inside the hygroscopic salt container.
Weighing:
Use an anti-static gun on the weighing boat/vial (salts are prone to static).
Weigh the calculated mass (
) into a sterile amber glass vial (borosilicate). Avoid polystyrene, which DMSO can leach.
Best Practice: For maximum accuracy, add half the volume, vortex, then add the remaining volume to wash down the sides.
Dissolution:
Vortex: 30 seconds at medium speed.
Sonication: If visible particles remain, sonicate in a water bath at ambient temperature (
) for 5-minute intervals. Do not heat above to avoid thermal degradation.
Visual QC: Hold the vial up to a light source. The solution should be clear, colorless to pale yellow, and free of particulate matter ("schlieren" lines indicate incomplete mixing).
Diagram: Preparation Workflow
Caption: Logical workflow for the preparation of Isoquinolin-7-ol HBr stock solutions.
Storage and Stability Management[4]
To maintain the integrity of the phenolic moiety and prevent concentration drift:
Aliquot Immediately: Never store the "Master Stock" as a single volume. Aliquot into single-use volumes (e.g.,
Application Notes and Protocols for Isoquinolin-7-ol Hydrobromide in Metal Complexation Studies
A Foreword on Isoquinolin-7-ol as a Ligand The study of metal-ligand interactions is a cornerstone of coordination chemistry, with profound implications for drug development, catalysis, and materials science. Within the...
Author: BenchChem Technical Support Team. Date: February 2026
A Foreword on Isoquinolin-7-ol as a Ligand
The study of metal-ligand interactions is a cornerstone of coordination chemistry, with profound implications for drug development, catalysis, and materials science. Within the vast library of chelating agents, N-heterocyclic compounds containing hydroxyl groups are of particular interest due to their versatile coordination modes and the often-favorable thermodynamic stability of their metal complexes. Isoquinolin-7-ol, a structural isomer of the well-studied 8-hydroxyquinoline (oxine), presents a unique scaffold for investigating such interactions. Its electronic properties and the specific geometry of its nitrogen and oxygen donor atoms dictate its coordination behavior, making it a compelling subject for researchers exploring novel metal complexes with tailored properties.
This guide provides a comprehensive overview of the application of isoquinolin-7-ol hydrobromide in metal complexation studies. It is designed to equip researchers, scientists, and drug development professionals with both the theoretical understanding and the practical protocols necessary to effectively utilize this ligand in their work. The hydrobromide salt of isoquinolin-7-ol is a convenient and stable form for handling and preparing aqueous solutions, with the bromide ion typically acting as a non-coordinating spectator ion in the presence of stronger donor ligands. The release of hydrobromic acid upon dissolution necessitates careful pH control during complexation experiments, a critical parameter that will be addressed in the protocols herein.
I. Synthesis of Isoquinolin-7-ol and its Hydrobromide Salt
The preparation of isoquinolin-7-ol can be achieved through several established synthetic routes for isoquinolines, such as the Bischler-Napieralski or Pomeranz-Fritsch reactions.[1][2][3] The choice of method often depends on the availability of starting materials and desired scale.
Protocol 1: Synthesis of 7-Hydroxyisoquinoline via a Modified Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction offers a direct route to the isoquinoline core from a benzaldehyde and an aminoacetal.[2][4][5] For the synthesis of 7-hydroxyisoquinoline, a suitable starting material is 3-hydroxybenzaldehyde.
Step-by-Step Procedure:
Schiff Base Formation:
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 3-hydroxybenzaldehyde (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.1 eq) in toluene.
Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the Schiff base formation.
Cool the reaction mixture and remove the toluene under reduced pressure.
Cyclization:
To the crude Schiff base, add a 70% aqueous solution of sulfuric acid.
Heat the mixture at a controlled temperature (e.g., 120 °C) for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
Carefully pour the cooled reaction mixture onto ice and basify with a concentrated solution of sodium hydroxide until a pH of approximately 8-9 is reached.
Extraction and Purification:
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain pure 7-hydroxyisoquinoline.
Protocol 2: Preparation of Isoquinolin-7-ol Hydrobromide
Dissolve the purified 7-hydroxyisoquinoline in a minimal amount of a suitable organic solvent (e.g., ethanol or isopropanol).
Slowly add a 48% aqueous solution of hydrobromic acid (1.0 eq) dropwise with stirring.
The hydrobromide salt will precipitate out of the solution. If precipitation is slow, the solution can be cooled in an ice bath.
Collect the precipitate by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield isoquinolin-7-ol hydrobromide.
II. Physicochemical Properties and Spectroscopic Characterization
A thorough characterization of the ligand is paramount before its use in complexation studies.
Data not readily available, but expected to have both a phenolic and a pyridinium pKa.
UV-Vis Spectroscopy
The UV-Vis spectrum of isoquinolin-7-ol is sensitive to pH due to the protonation/deprotonation of the phenolic hydroxyl group and the pyridine nitrogen.[6][7][8] It is crucial to record spectra in buffered solutions at the intended experimental pH. Typically, isoquinoline and its derivatives exhibit absorption bands in the UV region corresponding to π-π* transitions of the aromatic system.[9]
Fluorescence Spectroscopy
Similar to its isomer 8-hydroxyquinoline, isoquinolin-7-ol is expected to be weakly fluorescent.[10][11] Upon chelation with certain metal ions, a significant enhancement of fluorescence, known as chelation-enhanced fluorescence (CHEF), may be observed. This phenomenon is often attributed to the increased rigidity of the molecule upon complexation, which reduces non-radiative decay pathways.[10]
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized ligand. The chemical shifts will be influenced by the solvent, and deuterated DMSO or methanol are common choices. The proton and carbon environments in the isoquinoline ring system will give rise to a characteristic set of signals.[12][13][14][15]
III. Metal Complexation Studies: Methodologies and Protocols
The coordination of isoquinolin-7-ol to a metal ion can be investigated through various techniques to determine the stoichiometry, stability, and thermodynamic parameters of the resulting complex.
A. Determination of Complex Stoichiometry: Job's Method of Continuous Variation
Job's method is a widely used spectrophotometric technique to determine the stoichiometry of a metal-ligand complex in solution.[16][17][18][19][20]
Preparation of Stock Solutions: Prepare equimolar stock solutions of isoquinolin-7-ol hydrobromide and the metal salt (e.g., CuSO₄·5H₂O, NiCl₂·6H₂O) in a suitable buffered solvent. The buffer is critical to maintain a constant pH, as the complexation will be pH-dependent.[6]
Preparation of Sample Series: Prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but their mole fractions vary. For example, prepare a series of 10 solutions (10 mL total volume each) where the mole fraction of the ligand ranges from 0.1 to 0.9.
Spectrophotometric Measurement: Record the UV-Vis spectrum for each solution at the wavelength of maximum absorbance (λ_max) of the metal-ligand complex. This wavelength should be chosen where the absorbance of the free ligand and metal ion is minimal.
Data Analysis: Plot the absorbance at λ_max as a function of the mole fraction of the ligand. The plot will typically show two linear portions that intersect. The mole fraction at the intersection point corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 indicates a 2:1 ligand-to-metal ratio.
Caption: Workflow for fluorescence quenching titration to determine binding constants.
C. Potentiometric Titration for Stability Constant Determination
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes. [14][21][22]It involves monitoring the pH of a solution containing the ligand and the metal ion as a strong base is added.
Solution Preparation: Prepare the following solutions in a constant ionic strength medium (e.g., 0.1 M KNO₃):
A solution of a strong acid (e.g., HNO₃).
A solution of the strong acid and isoquinolin-7-ol hydrobromide.
A solution of the strong acid, isoquinolin-7-ol hydrobromide, and the metal salt.
Titration: Titrate each solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
Data Analysis: From the titration curves, the protonation constants of the ligand and the stability constants of the metal complexes can be calculated using specialized software that employs methods like the Irving-Rossotti technique.
IV. Synthesis and Characterization of a Solid-State Metal Complex
Isolating the metal complex in the solid state allows for further characterization by techniques such as IR spectroscopy, elemental analysis, and X-ray crystallography.
Protocol 6: Synthesis of a Bis(isoquinolin-7-olato)metal(II) Complex
This is a general procedure that may require optimization for specific metals.
Ligand Solution: Dissolve isoquinolin-7-ol hydrobromide in a minimal amount of a suitable solvent (e.g., a water/ethanol mixture).
pH Adjustment: Add a base (e.g., NaOH or triethylamine) to deprotonate the phenolic hydroxyl group. The pH should be adjusted to a value where the ligand is in its anionic form.
Complexation: Slowly add an aqueous or ethanolic solution of the metal salt (e.g., CuCl₂·2H₂O, Ni(OAc)₂·4H₂O) in a 2:1 ligand-to-metal molar ratio with stirring.
Precipitation and Isolation: The metal complex may precipitate immediately or upon standing. The mixture can be gently heated to promote precipitation. Collect the solid by vacuum filtration, wash with water and a small amount of cold ethanol, and dry under vacuum.
Characterization of the Solid Complex
FT-IR Spectroscopy: Compare the IR spectrum of the complex with that of the free ligand. A shift in the C-O stretching vibration of the phenolic group and changes in the ring vibrations of the isoquinoline core are indicative of coordination. The appearance of new bands in the low-frequency region can be attributed to M-N and M-O vibrations.
[23][24]* Elemental Analysis: Determine the percentages of C, H, and N to confirm the proposed stoichiometry of the complex.
X-ray Crystallography: Single crystal X-ray diffraction provides unambiguous proof of the structure, including the coordination geometry of the metal center, bond lengths, and bond angles.
[25][26][27][28]
V. Advanced Techniques in Metal Complexation Studies
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding constant (K_b), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.
Caption: Conceptual overview of Isothermal Titration Calorimetry (ITC).
VI. Concluding Remarks
Isoquinolin-7-ol hydrobromide serves as a valuable and versatile ligand for the study of metal complexation. Its unique electronic and structural features, combined with the methodologies outlined in this guide, provide a robust framework for the synthesis and characterization of novel metal complexes. The protocols provided herein are intended as a starting point, and researchers are encouraged to optimize conditions for their specific metal ions and experimental setups. A thorough understanding of the underlying principles of each technique, coupled with careful experimental execution, will undoubtedly lead to insightful discoveries in the fascinating field of coordination chemistry.
References
Pomeranz, C. (1893). Über eine neue Isochinolinsynthese. Monatshefte für Chemie, 14(1), 116-119. [URL: https://doi.org/10.1007/BF01517862]
Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206. [URL: https://onlinelibrary.wiley.com/doi/10.1002/0471264180.or006.04]
Kashiwagi, Y., Kubono, K., & Tamai, T. (2020). Crystal structure of 7,7′-[(pyridin-2-yl)methylene]bis(5-chloroquinolin-8-ol). Acta Crystallographica Section E: Crystallographic Communications, 76(8), 1256-1260. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7402602/]
Park, Y., Moon, B. H., Lee, E., Lee, Y., Yoon, Y., Ahn, J. H., & Lim, Y. (2007). 1H and 13C-NMR data of hydroxyflavone derivatives. Magnetic Resonance in Chemistry, 45(8), 674-679. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/mrc.2010]
Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolinsynthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903-1908. [URL: https://doi.org/10.1002/cber.189302602143]
Fritsch, P. (1893). Synthesen in der Isocumarin- und Isochinolinreihe. Berichte der deutschen chemischen Gesellschaft, 26(1), 419-422. [URL: https://doi.org/10.1002/cber.18930260191]
PubChem. (n.d.). 7-Isoquinolinol. National Center for Biotechnology Information. Retrieved from [Link]
Romu, A., Li, A., Chen, K., Korlipara, V., & Wang, E. (2019). UV-Vis, Fluorescence and Molecular Docking Studies on the Binding of Bovine and Human Serum Albumins with Novel Anticancer Drug Candidates. Journal of Biochemistry and Analytical Studies, 4(1). [URL: https://sciforschenonline.org/journals/biochemistry-analytical-studies/jbas116.php]
Bansode, T. N. (2015). Determination of formation constants and themodynamic parameters of trifluoperazine-metal complexes by potentiometric method. Der Pharma Chemica, 7(6), 59-63. [URL: https://www.derpharmachemica.com/pharma-chemica/determination-of-formation-constants-and-themodynamic-parameters-of-trifluoperazine-metal-complexes-by-potentiometric-method.pdf]
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved from [Link]
LibreTexts Chemistry. (2020, August 15). Method of Continuous Variations. Retrieved from [Link]
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]
J&K Scientific LLC. (2025, May 27). Bischler-Napieralski Reaction. Retrieved from [Link]
YouTube. (2020, October 29). Preparation of Isoquinoline by Bischler Napieralski Synthesis. Retrieved from [Link]
Scribd. (n.d.). Stoichiometry of Complex via Job's Method. Retrieved from [Link]
YouTube. (2023, October 20). UV-11 || Effect of pH on ʎmax & εmax in UV-visible spectroscopy || Chromophore & auxochrome. Retrieved from [Link]
Rasayan Journal of Chemistry. (2022). Potentiometric Determination of Stability Constants of Metformin Complexes with Metals in Aqueous Media. RASĀYAN J. Chem., 15(2). [URL: https://rasayanjournal.co.in/admin/php/upload/202_pdf.pdf]
U.S. Patent No. 5,849,917. (1998).
College of Western Idaho Pressbooks. (n.d.). Exp. 3: Reaction Stoichiometry and Formation of a Metal Ion Complex. Retrieved from [Link]
Inorganic Chemistry Division, The Institute of Science, Mumbai. (n.d.). synthesis, characterization and antimicrobial. [URL: link to the source]
ResearchGate. (n.d.). View of the metal complex from the crystal structure of 7 with... [Download Scientific Diagram]. Retrieved from [Link]
NIST. (n.d.). Isoquinoline. In NIST Chemistry WebBook. Retrieved from [Link]
Scribd. (n.d.). Spectrophotometric study of complexes by Job's method. Retrieved from [Link]
YouTube. (2023, October 20). UV-11 || Effect of pH on ʎmax & εmax in UV-visible spectroscopy || Chromophore & auxochrome. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Crystal structure of 7-iodo-8-hydroxyquinoline, C9H6INO. Retrieved from [Link]
El-Sherif, A. A., Jeragh, B., & Shoukry, M. M. (2021). Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. Molecules, 26(15), 4483. [URL: https://www.mdpi.com/1420-3049/26/15/4483]
Lakehead University. (n.d.). Spectroscopic Determination of a Complex Ion's Stoichiometry: Job's Method. Retrieved from [Link]
Patel, K. D., & Patel, M. N. (2013). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Arabian Journal of Chemistry, 6(1), 81-88. [URL: https://doi.org/10.1016/j.arabjc.2010.10.015]
ResearchGate. (n.d.). The influence of pH on the UV-Vis spectra of the standard solution. (a)... [Download Scientific Diagram]. Retrieved from [Link]
EOLSS. (n.d.). Synthesis and Spectroscopy of Transition Metal Complexes. Retrieved from [Link]
ResearchGate. (n.d.). An efficient excited-state proton transfer fluorescence quenching based probe (7-hydroxyquinoline) for sensing trivalent cations in aqueous environment | Request PDF. Retrieved from [Link]
Inorganic Chemistry Division, The Institute of Science, Mumbai. (n.d.). synthesis, characterization and antimicrobial. [URL: link to the source]
UCSB MRL. (2005, December 2). 7.11 Fluorescence spectra and rate of electron transfer by quenching. Retrieved from [Link]
ResearchGate. (n.d.). Photo physical properties of 8-hydroxy quinoline. Retrieved from [Link]
TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
ResearchGate. (2021, September 15). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
MDPI. (2004, July 31). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. Retrieved from [Link]
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]
UCI Department of Chemistry. (n.d.). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Retrieved from [Link]
Arabian Journal of Chemistry. (n.d.). Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives. Retrieved from [Link]
UCSB MRL. (2005, December 2). 7.11 Fluorescence spectra and rate of electron transfer by quenching. Retrieved from [Link]
MDPI. (2023, April 8). Systematic Theoretical Study on the pH-Dependent Absorption and Fluorescence Spectra of Flavins. Retrieved from [Link]
Park, Y., Moon, B. H., Lee, E., Lee, Y., Yoon, Y., Ahn, J. H., & Lim, Y. (2007). 1H and 13C-NMR data of hydroxyflavone derivatives. Magnetic Resonance in Chemistry, 45(8), 674-679. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/mrc.2010]
Sci Forschen. (2019, September 11). UV-Vis, Fluorescence and Molecular Docking Studies on the Binding of Bovineand Human Serum Albumins with Novel Anticancer Drug C. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Accelerated Scaffold Diversification of 7-Hydroxyisoquinoline via Microwave-Assisted Synthesis
Executive Summary
7-Hydroxyisoquinoline represents a privileged scaffold in medicinal chemistry, serving as a precursor for alkaloids, kinase inhibitors, and CNS-active agents. However, its functionalization via conventional thermal heating is often plagued by long reaction times (4–24 hours) and competitive decomposition pathways.
This guide details microwave-assisted protocols that reduce reaction times to minutes while improving yield and purity.[1][2] By leveraging the specific dielectric heating properties of polar solvents, researchers can rapidly access three distinct vectors of diversity:
O-Alkylation (Ether library generation).
C1-Functionalization (via N-oxide rearrangement).
C7-Arylation (via Triflate-Suzuki coupling).
Mechanistic Insight & Rational Design
Why Microwave Irradiation?
Conventional heating relies on conduction and convection, creating thermal gradients that can lead to "wall effects" and overheating. Microwave irradiation (2.45 GHz) utilizes dielectric heating , where dipolar molecules (like DMSO, EtOH, or the isoquinoline substrate itself) align with the oscillating electric field. This generates internal heat through molecular friction, providing:
Uniform Heating: Eliminates hot spots, reducing tar formation.
Superheating: Solvents can reach temperatures above their atmospheric boiling points in sealed vessels, significantly increasing reaction rates (Arrhenius equation).
Reactivity Profile of 7-Hydroxyisoquinoline
The scaffold presents two primary reactive centers and one latent center activated by oxidation:
C7-Hydroxyl (Nucleophilic): The pKa (~9.5) allows for easy deprotonation. Under microwave conditions, the tight ion-pair separation enhances
reactivity.
C1-Position (Electrophilic): Naturally electron-deficient. Activation via N-oxidation allows for nucleophilic attack or rearrangement (Boekelheide reaction).
C7-Triflate (Electrophilic): Conversion of the OH to OTf enables Palladium-catalyzed cross-coupling (Suzuki-Miyaura).
Target: Synthesis of 7-alkoxyisoquinoline derivatives.
Advantage: Reduces reaction time from 6-12 hours (reflux) to <10 minutes.
Materials:
7-Hydroxyisoquinoline (1.0 equiv)
Alkyl Halide (1.2 equiv)
Potassium Carbonate (
, 2.0 equiv)
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Methodology:
Preparation: In a 10 mL microwave process vial, suspend 7-hydroxyisoquinoline (145 mg, 1.0 mmol) and
(276 mg, 2.0 mmol) in MeCN (3 mL).
Addition: Add the alkyl halide (1.2 mmol). Cap the vial with a PTFE-lined septum.
Irradiation: Place in the microwave reactor.
Temperature: 100°C
Hold Time: 5–10 minutes
Pressure Limit: 250 psi
Stirring: High
Work-up: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo.
Purification: Most products are pure enough for screening (>90%). If necessary, purify via flash chromatography (EtOAc/Hexane).
Expert Note: For unreactive alkyl chlorides, add catalytic KI (0.1 equiv) and increase temperature to 120°C.
Protocol B: C1-Functionalization via Boekelheide Rearrangement
Target: Synthesis of 1-acetoxymethyl-7-acetoxyisoquinoline (Precursor to 1-hydroxymethyl derivatives).
Mechanism:[3] N-oxidation followed by [3,3]-sigmatropic rearrangement.
Materials:
7-Hydroxyisoquinoline (Start) -> Convert to 7-Acetoxyisoquinoline N-oxide first (Standard peracid oxidation).
Reagent: Acetic Anhydride (
)
Solvent: Neat or minimal
.
Step-by-Step Methodology:
Pre-step: Ensure the starting material is the N-oxide form of the O-protected isoquinoline.
Loading: Dissolve the N-oxide (1.0 mmol) in acetic anhydride (2 mL) in a microwave vial.
Irradiation:
Temperature: 140°C
Hold Time: 15 minutes
Power: Dynamic mode (Max 300W)
Work-up: Pour the mixture into ice water and neutralize with saturated
. Extract with DCM.
Outcome: Yields the 1-acetoxymethyl derivative. Hydrolysis (MeOH/K2CO3) yields the 1-hydroxymethyl-7-hydroxyisoquinoline.
The following diagram illustrates the divergent synthesis pathways starting from 7-hydroxyisoquinoline.
Caption: Divergent microwave-assisted synthesis pathways from 7-hydroxyisoquinoline, highlighting reaction conditions for O-alkylation, C7-arylation, and C1-functionalization.
References
Microwave-assisted synthesis of hydroxyl-containing isoquinolines. Organic & Biomolecular Chemistry, 2014. Link
Microwave Assisted Synthesis of Quinoline Derivatives via Claisen Rearrangement. Revue Roumaine de Chimie, 2024. Link
Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst. Chemistry - A European Journal, 2006. Link
Microwave Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 2020. Link
Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives. International Journal of Molecular Sciences, 2007. Link
Application Note & Protocols: Strategic Protection of Isoquinolin-7-ol for Solid-Phase Peptide Synthesis
Here is a detailed application note and protocol on solid-phase peptide synthesis compatible protecting groups for isoquinolin-7-ol. Introduction: The Challenge and Opportunity of Isoquinolin-7-ol in Peptide Synthesis Th...
Author: BenchChem Technical Support Team. Date: February 2026
Here is a detailed application note and protocol on solid-phase peptide synthesis compatible protecting groups for isoquinolin-7-ol.
Introduction: The Challenge and Opportunity of Isoquinolin-7-ol in Peptide Synthesis
The incorporation of non-canonical amino acids and heterocyclic moieties into peptides is a cornerstone of modern drug discovery, enabling the development of peptides with enhanced stability, novel biological activity, and unique structural properties. Isoquinolin-7-ol, with its rigid, aromatic structure and a reactive phenolic hydroxyl group, represents a valuable scaffold. However, this very hydroxyl group poses a significant challenge during Solid-Phase Peptide Synthesis (SPPS).
Left unprotected, the nucleophilic and mildly acidic phenol can engage in deleterious side reactions, primarily O-acylation during the amino acid coupling steps.[1] This leads to branched peptide impurities and truncated sequences, severely compromising the yield and purity of the target peptide. Therefore, the temporary masking of this hydroxyl group with a suitable protecting group is mandatory for successful synthesis.[1][2]
This guide provides a comprehensive overview of orthogonal protecting group strategies for isoquinolin-7-ol, focusing on compatibility with the widely used Fmoc/tBu SPPS chemistry. We will explore the rationale behind protecting group selection, present a comparative analysis of suitable candidates, and provide detailed, field-proven protocols for their application.
The Principle of Orthogonality in SPPS
The success of multi-step SPPS hinges on the concept of orthogonal protection .[3][4][5] An orthogonal system employs multiple classes of protecting groups within the same molecule, where each class can be removed by a specific chemical mechanism without affecting the others.[4][5]
In the context of Fmoc-SPPS, the strategy is built on two pillars:
Base-Labile α-Amino Protection: The N-terminus of the growing peptide chain is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed before each coupling step using a mild organic base, typically a solution of 20% piperidine in DMF.[6][7]
Acid-Labile Side-Chain Protection: Reactive amino acid side chains (e.g., the hydroxyl of Tyr, Ser, Thr; the carboxyl of Asp, Glu) are protected with groups that are stable to piperidine but are cleaved by strong acid, such as trifluoroacetic acid (TFA).[8][9] This cleavage is performed only once at the end of the synthesis, concurrently with the cleavage of the peptide from the resin.
The protecting group chosen for isoquinolin-7-ol must fit seamlessly into this orthogonal scheme. It must remain completely intact through dozens of piperidine treatment cycles yet be efficiently removed during the final TFA cleavage cocktail.
Diagram 1: High-level workflow of Fmoc-SPPS, illustrating the iterative deprotection/coupling cycle and the final acid-mediated cleavage step.
Comparative Analysis of Protecting Groups for Isoquinolin-7-ol
The phenolic hydroxyl of isoquinolin-7-ol is chemically analogous to that of tyrosine. Therefore, protecting groups established for tyrosine are excellent starting points. The most suitable choices for Fmoc-SPPS are the tert-Butyl (tBu) ether and the Allyl (All) ether, each offering distinct strategic advantages.
Protecting Group
Structure
Introduction Method
Stability (20% Piperidine)
Cleavage Condition
Orthogonality & Key Features
tert-Butyl (tBu)
-O-C(CH₃)₃
Isobutylene, H₂SO₄ (cat.)
Excellent
TFA (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)
Standard/Compatible: Cleaved simultaneously with other tBu-based side-chain groups and resin linker. Ideal for routine synthesis.[3][6]
Fully Orthogonal: Allows for selective on-resin deprotection of the isoquinolin-7-ol hydroxyl group for subsequent modification, while the peptide remains attached to the resin and other protecting groups remain intact.[10]
Benzyl (Bzl)
-O-CH₂-Ph
Benzyl bromide, Base
Excellent
Strong Acid (HF) or Hydrogenolysis (H₂/Pd-C)
Not Recommended for standard Fmoc/tBu: Partially labile to TFA.[11] Primarily used in Boc/Bzl strategies or for synthesizing protected peptide fragments.[3][12]
2,6-Dichlorobenzyl (2,6-Cl₂Bzl)
-O-CH₂(2,6-Cl₂-Ph)
2,6-Dichlorobenzyl bromide, Base
Excellent
Strong Acid (HF)
High Acid Stability: More stable to TFA than Bzl.[11][12] Useful for Boc chemistry or creating fully protected fragments via Fmoc synthesis.[3]
Primary Recommendation: For most applications, the tert-Butyl (tBu) ether is the protecting group of choice due to its seamless integration into the standard Fmoc/tBu workflow.
Advanced Recommendation: The Allyl (All) ether is recommended for advanced applications requiring selective, on-resin modification of the isoquinolin-7-ol moiety, such as labeling with a fluorophore or cyclization.
Experimental Protocols
These protocols assume the use of a hypothetical building block, such as Fmoc-β-(7-hydroxyisoquinolin-3-yl)-L-alanine, which must be protected prior to use in SPPS.
Protocol 1: tert-Butylation of the Isoquinolin-7-ol Moiety
This protocol describes the protection of the phenolic hydroxyl group as a tert-butyl ether.
Rationale: The reaction proceeds via the formation of a stable tert-butyl cation from isobutylene under strong acid catalysis, which is then trapped by the phenolic hydroxyl group.
Dissolve the Fmoc-protected isoquinolin-7-ol amino acid in anhydrous DCM in a pressure-rated vessel.
Cool the solution to -78°C (dry ice/acetone bath).
Carefully condense liquid isobutylene (approx. 10-20 equivalents) into the vessel.
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) dropwise.
Seal the vessel and allow it to warm to room temperature. Stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
Upon completion, cool the vessel back to -78°C before carefully opening.
Allow excess isobutylene to evaporate in a fume hood.
Dilute the remaining solution with DCM and carefully quench by washing with saturated NaHCO₃ solution.
Separate the organic layer and wash sequentially with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the resulting Fmoc-AA(7-O-tBu)-OH product by flash column chromatography.
Protocol 2: Incorporation of the Protected Monomer using Fmoc-SPPS
This protocol outlines a standard manual SPPS cycle for coupling the protected building block.
Rationale: The Fmoc group is removed with piperidine to expose the N-terminal amine. The incoming protected amino acid is pre-activated with a coupling reagent (e.g., HBTU) to form an active ester, which then rapidly reacts with the free amine to form a new peptide bond.
Materials:
Peptidyl-resin (with free N-terminal amine)
Fmoc-AA(7-O-tBu)-OH (3-5 equivalents)
HBTU (0.95 eq. relative to amino acid)
N,N-Diisopropylethylamine (DIEA) (2 eq. relative to coupling agent)
Treat the resin with 20% piperidine/DMF for 3 minutes. Drain.
Treat again with 20% piperidine/DMF for 10-15 minutes. Drain.
Washing:
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Wash with DCM (3 times) and DMF (3 times).
Amino Acid Activation & Coupling:
In a separate vessel, dissolve Fmoc-AA(7-O-tBu)-OH and HBTU in a minimal volume of DMF.
Add DIEA to the activation mixture. The solution will typically change color (e.g., to yellow). Allow to pre-activate for 1-2 minutes.
Add the activated amino acid solution to the resin.
Agitate the reaction vessel for 1-2 hours at room temperature.
Post-Coupling Wash:
Drain the coupling solution.
Wash the resin with DMF (3-5 times) and DCM (3 times).
Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.
Proceed to the next deprotection/coupling cycle.
Diagram 2: Step-by-step workflow for a single amino acid coupling cycle in Fmoc-SPPS.
Protocol 3: Final Cleavage and Global Deprotection
This protocol removes the tBu protecting group from the isoquinolin-7-ol, all other acid-labile side-chain protecting groups, and cleaves the peptide from the resin.
Rationale: A strong acid (TFA) cleaves the acid-labile groups, generating highly reactive carbocations (e.g., the tert-butyl cation).[4][13] These cations must be "scavenged" by nucleophilic reagents to prevent re-attachment to electron-rich residues like Trp or Met.
Diagram 3: The final cleavage process, highlighting the role of the TFA cocktail and scavengers in generating the deprotected peptide.
Materials:
Peptidyl-resin (fully synthesized, N-terminal Fmoc group removed)
Place the dry peptidyl-resin in a reaction vessel.
Add the cleavage cocktail (Reagent B) to the resin (approx. 10 mL per gram of resin).
Agitate the slurry at room temperature for 2-3 hours.
Filter the resin and collect the filtrate into a centrifuge tube.
Wash the resin twice with a small volume of fresh TFA, combining the filtrates.
Concentrate the TFA solution under a gentle stream of nitrogen until a thick oil or syrup remains.
Add cold diethyl ether to the tube to precipitate the crude peptide.
Centrifuge the mixture to pellet the peptide. Decant the ether.
Wash the peptide pellet with cold ether two more times to remove residual scavengers and organic impurities.
Dry the crude peptide pellet under vacuum.
The peptide is now ready for purification by HPLC.
Conclusion
The successful incorporation of isoquinolin-7-ol into synthetic peptides via SPPS is critically dependent on the strategic selection and application of a compatible protecting group for its phenolic hydroxyl function. For routine synthesis using the standard Fmoc/tBu methodology, the tert-butyl ether offers a robust, reliable, and seamlessly integrated solution. For more advanced synthetic routes requiring on-resin modifications, the fully orthogonal allyl ether provides an invaluable tool. By following the detailed protocols outlined in this guide, researchers can confidently incorporate this important heterocyclic moiety, expanding the chemical diversity and therapeutic potential of synthetic peptides.
References
Loffet, A., & Zhang, H. (1993). Allyl-based groups for side-chain protection of amino-acids. International Journal of Peptide and Protein Research, 42(4), 346–351.
Fields, G.B., & Noble, R.L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. (General principles covered in provided commercial guides). Sourced from: [Link]
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. In: Chemical Reviews, 109(6), 2455–2504. (General principles covered in provided commercial guides). Sourced from: [Link]
Pang, X., Ge, X., Ji, J., et al. (2019). Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. Chemistry, 82(1), 37-43. Sourced from: [Link]
Mondal, S., et al. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. ACS Omega, 2(10), 6939–6946. [Link]
Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. (General principles covered in provided commercial guides).
Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. Sourced from: [Link]
Pacheco-Sánchez, J. H., et al. (2020). p‐Methoxyphenol: A potent and effective scavenger for solid‐phase peptide synthesis. Journal of Peptide Science, 26(5), e3242. [Link]
Atherton, E., & Sheppard, R. C. (1985). A new protecting group combination for solid phase synthesis of protected peptides. Journal of the Chemical Society, Chemical Communications, (3), 165-166. [Link]
Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. (General principles covered in provided commercial guides). Sourced from: [Link]
Kadam, V. D., et al. (2019). Mild, efficient and rapid O-debenzylation of ortho-substituted phenols with trifluoroacetic acid. New Journal of Chemistry, 43(1), 123-127. [Link]
Wikipedia contributors. (n.d.). Silyl ether. Wikipedia. [Link]
Brittain, W. D. G., & Cobb, S. L. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry, 17(3), 418-422. [Link]
Li, Y., & Liu, X. (2014). Tunable acid-sensitive ester protecting groups in oligosaccharide synthesis. Chemical Communications, 50(12), 1444-1446. [Link]
Sam, J. W., & Kunz, H. (1992). The p-(methylsulfinyl)benzyl group: a trifluoroacetic acid (TFA)-stable carboxyl-protecting group readily convertible to a TFA-labile group. The Journal of Organic Chemistry, 57(23), 6245–6249. [Link]
University of Liverpool. (n.d.). Alcohol Protecting Groups. Sourced from: [Link]
Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols (pp. 63-72). Humana Press. [Link]
Fleury, M. B., et al. (1998). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: Application to polymethoxylated phenylalanines and 4-oxoamino acids. The Journal of Organic Chemistry, 63(24), 8686–8695. [Link]
García-Ramos, Y., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7578. [Link]
Isidro-Llobet, A., et al. (2013). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Chemistry – A European Journal, 19(44), 14812-14825. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Isoquinoline Process Chemistry Support Center .
I am Dr. Aris, your Senior Application Scientist. Below is a technical guide designed to troubleshoot and optimize the demethylation of 7-methoxyisoquinoline to produce 7-hydroxyisoquinoline hydrobromide .
This transformation is chemically deceptive; while the mechanism is simple, the amphoteric nature of the product and the high lattice energy of the resulting salt often lead to low isolated yields and "tarry" byproducts.
Module 1: Diagnostic & Troubleshooting (Q&A)
This section addresses the most frequent failure modes reported by our users.
Q1: "I am using 48% HBr at reflux, but the reaction stalls at ~60% conversion. Adding more acid doesn't help."
Diagnosis: Loss of Reagent Integrity & Temperature Threshold.
Technical Insight: The boiling point of 48% HBr is
. However, HBr gas is volatile. If your reflux condenser is not efficient (or if you are using an open vessel), the concentration of HBr drops below the critical threshold required to protonate the ether oxygen effectively. Furthermore, 7-methoxyisoquinoline is deactivated; it often requires temperatures to push to completion.
The Fix:
Switch to a Sealed Tube/Pressure Vessel: This allows you to heat to
without losing HBr gas.
Solvent Modulation: Add Glacial Acetic Acid (AcOH). A 1:1 mixture of 48% HBr and AcOH increases the solubility of the organic substrate and raises the boiling point slightly while maintaining high acidity.
Q2: "My reaction mixture turns into a black, intractable tar. Is my product gone?"
Diagnosis: Oxidative Polymerization.
Technical Insight: Isoquinolines and electron-rich phenols are prone to oxidation at high temperatures, leading to quinone-methide-like polymerization.
The Fix:
Strict Inert Atmosphere: You must sparge the reaction mixture with Argon or Nitrogen for 15 minutes before heating and maintain a positive pressure balloon throughout.
Scavengers: Add 1-2 equivalents of a bromine scavenger if you suspect electrophilic bromination is occurring (though less common with simple HBr, it happens with contaminants).
Q3: "I can't crystallize the Hydrobromide salt. It’s a sticky oil/gum."
Diagnosis: Hygroscopicity and Residual Solvent.
Technical Insight: Isoquinoline salts are notoriously hygroscopic. The "oil" is often the product holding onto water or acetic acid.
The Fix:
Azeotropic Drying: Co-evaporate the crude oil with Toluene (
) to remove traces of water and acetic acid.
The "Anti-Solvent" Crash: Dissolve the crude residue in a minimum amount of hot Isopropyl Alcohol (IPA) or Methanol , then slowly add Diethyl Ether or Acetone until turbidity persists. Cool to
.
Module 2: Strategic Decision Matrix
Before proceeding, verify your reagent choice.[1] While HBr is the standard for producing the hydrobromide salt directly, it is not always the best for yield.
Caption: Decision matrix for reagent selection based on substrate sensitivity and process efficiency.
Module 3: The Optimized Protocol (High-Yield HBr Method)
This protocol is designed to maximize yield while directly isolating the salt form.
Reagents:
7-Methoxyisoquinoline (
eq)
48% Hydrobromic Acid (
vol)
Glacial Acetic Acid (Optional,
vol)
Argon/Nitrogen gas
Step-by-Step Procedure:
System Setup: Equip a round-bottom flask with a heavy-duty magnetic stir bar and a reflux condenser. Fit a septum to the top of the condenser.
Inerting: Charge the flask with the starting material. Cycle vacuum/Argon 3 times.
Addition: Under positive Argon flow, add 48% HBr (and Acetic acid if solubility is poor).
Critical: Do not add HBr to a hot flask.
Reaction: Heat to reflux (
external bath).
Monitoring: Check by HPLC or TLC (Eluent: DCM/MeOH 9:1) every 2 hours. Expect reaction times of 6–12 hours.
Checkpoint: The product is more polar (lower
) than the starting material.
Work-up (The "Direct Crystallization" Technique):
Cool the mixture slowly to Room Temperature (RT), then to
in an ice bath.
Scenario A (Precipitate forms): Filter the solid. Wash with cold Acetone (
). This removes colored impurities and excess acid.
Scenario B (No precipitate): Concentrate the reaction mixture under reduced pressure to
of its original volume. Add Acetone or dropwise to induce crystallization.
Purification: Recrystallize from Ethanol/Diethyl Ether . Dissolve in min. hot EtOH, add
until cloudy, cool.
Module 4: Mechanism & Data Analysis
Understanding the mechanism helps explain why HBr is effective but risky.
Caption: Mechanistic pathway showing the dual protonation required for cleavage.
Comparative Data: Reagent Efficiency
Method
Reagent System
Typical Yield
Purity (Crude)
Pros
Cons
A
48% HBr (Reflux)
65–85%
High
Direct salt formation; scalable.
Harsh; requires high temp.
B
in DCM
80–95%
Very High
Mild temp (); clean.
Expensive; requires quenching; forms free base initially.
C
Pyridine HCl
50–70%
Low (Tarry)
Works on "impossible" substrates.
High temp (); difficult workup.
D
Thiolate ()
70–80%
Medium
Basic conditions (complementary).
Odorous; requires acidification step for salt.
References
Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (Standard text for ether cleavage protocols).
Rice, K. C. "An Improved Procedure for the N-Demethylation of 6,7-Benzomorphans, Morphine, and Codeine."[2] The Journal of Organic Chemistry, 1975 , 40(12), 1850–1851.[2] Link (Foundational work on HBr demethylation of isoquinoline-related alkaloids).
Vortioxetine Hydrobromide Purification. U.S. Patent 10,836,730 B2, 2020.[3] Link (Demonstrates industrial purification of hydrobromide salts using alcohol/water systems).
Weissman, S. A.; Zewge, D. "Recent Advances in Ether Dealkylation." Tetrahedron, 2005, 61(33), 7833-7863.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Solubility & Precipitation of Isoquinolin-7-ol HBr in Cell Culture
Ticket ID: #ISOQ-7-SOL-001
Status: Open
Assigned Specialist: Senior Application Scientist, Cell Biology Division
Executive Summary
Isoquinolin-7-ol HBr (7-Hydroxyisoquinoline Hydrobromide) presents a unique solubility profile due to its nature as a hydrobromide salt of an amphoteric heterocycle. While the HBr salt form is engineered to improve aqueous solubility compared to the free base, users frequently encounter precipitation when transitioning from stock solutions to physiological buffers (pH 7.4).
This guide addresses the physicochemical tension between the acidic salt form and the neutral buffered media , providing protocols to prevent "crashing out" during cellular treatment.
Part 1: Diagnostic Workflow
Before altering your experimental design, use this logic tree to identify the root cause of the precipitation.
Figure 1: Decision matrix for identifying the mechanism of compound precipitation.
Part 2: Technical FAQs & Troubleshooting
Q1: Why does Isoquinolin-7-ol HBr dissolve in my stock solvent but precipitate in DMEM/RPMI?
The Mechanism:
This is a classic case of pH-induced reprecipitation .
The Salt: You possess the Hydrobromide (HBr) salt. In pure water or DMSO, it is protonated and relatively soluble.
The Media: Cell culture media (pH 7.[1]4) contains bicarbonate buffers designed to neutralize acids.
The Crash: When you add the acidic HBr salt to the media, the buffer strips the proton from the nitrogen. This converts the molecule back into its Free Base form (Isoquinolin-7-ol). The free base is significantly less soluble in water than the salt. If your working concentration exceeds the solubility limit of the free base, it precipitates immediately [1].
The Fix:
Do not rely solely on the solubility data of the HBr salt. You must determine the empirical solubility limit in your specific media.
Protocol: Perform a "Mock Dilution" in a cell-free tube. Dilute your stock into pre-warmed media at 100µM, 50µM, and 10µM. Centrifuge at 13,000 x g for 5 minutes. If a pellet forms, you are above the solubility limit [2].
Q2: Can I use 100% DMSO for the stock solution?
Recommendation: Yes, but with caveats.
DMSO is the standard solvent for organic heterocycles. However, HBr salts are ionic and sometimes dissolve slower in pure non-polar organic solvents than in aqueous mixtures.
Optimization Table:
Solvent System
Solubility Potential
Risk Factor
Recommended For
100% DMSO
High (for free base)
Solvent Shock: Rapid precipitation upon media addition.
Hydrolysis/pH: May not be stable long-term; prone to microbial growth if not sterile filtered.
Immediate use only.
DMSO + 20% Water
High
Freezing: Will not freeze solid at -20°C (slushy), leading to degradation.
NOT RECOMMENDED for storage.
Best Practice: Prepare a high-concentration stock (e.g., 10-50 mM) in anhydrous DMSO . Use sonication (see Q3) to ensure the salt lattice is fully broken [3].
Q3: I see "needles" or crystals under the microscope. Is this contamination?
Differentiation:
Precipitate: Often crystalline (refractile needles) or amorphous aggregates. They settle to the bottom and do not move independently (Brownian motion only).
Contamination: Bacterial contamination appears as "shimmering" sand (rapid motility) and causes media acidification (yellowing) and turbidity that does not settle [4].
Test:
Filter a small aliquot through a 0.22 µm syringe filter. If the "contamination" disappears but the media remains clear, it was precipitate.[4][5] If the media was turbid and the filter clogs or turbidity returns overnight, it is biological.
Part 3: Advanced Protocols
Protocol A: The "Intermediate Dilution" Method (Preventing Solvent Shock)
Directly pipetting 1 µL of 100 mM DMSO stock into 10 mL of media creates a local concentration "hotspot" where the compound crashes out before it can disperse.
Step-by-Step Procedure:
Calculate: Determine the final desired concentration (e.g., 10 µM).
Prepare Vehicle: Aliquot 100 µL of sterile PBS or serum-free media into a microcentrifuge tube.
Intermediate Step: Add your DMSO stock to this 100 µL volume first. Vortex immediately for 5 seconds.
Why? This creates a "prediluted" 10x or 100x solution where the solvent transition is less violent.
Final Addition: Pipette the entire contents of the intermediate tube into your final culture vessel while swirling the media.
Validation: Inspect under 10x objective. If precipitate is still visible, the concentration is simply too high for the media formulation [5].
Protocol B: Sonication for Stubborn Stocks
Isoquinolin-7-ol HBr powder can form tight crystal lattices that resist dissolution even below the saturation point.
Seal: Ensure the vial cap is Parafilmed tightly to prevent moisture entry (DMSO is hygroscopic).
Bath: Place the vial in a room-temperature ultrasonic water bath.
Cycle: Sonicate for 30 seconds, rest for 30 seconds. Repeat 3 times.
Visual Check: Hold the vial up to a light source. The liquid should be perfectly clear with no "swirling" refraction lines (schlieren patterns), which indicate incomplete dissolution.
Handling hygroscopic nature of Isoquinolin-7-ol hydrobromide salt
Topic: Handling & Stabilization of Hygroscopic Isoquinolin-7-ol HBr Document ID: TS-ISOQ-007-HBr | Version: 2.1 | Status: Active Introduction: The Invisible Variable Welcome to the Technical Support Center. You are likel...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Handling & Stabilization of Hygroscopic Isoquinolin-7-ol HBr
Document ID: TS-ISOQ-007-HBr | Version: 2.1 | Status: Active
Introduction: The Invisible Variable
Welcome to the Technical Support Center. You are likely here because you have observed inconsistencies in your biological assays or chemical synthesis involving Isoquinolin-7-ol hydrobromide .
This compound presents a dual challenge:
The Phenolic Moiety: The 7-hydroxy group is susceptible to oxidation, particularly in solution or when wet.
The Hydrobromide Counterion: HBr salts are notoriously hygroscopic. They possess high lattice energy but also high hydration energy. Once the crystal lattice is disrupted by atmospheric moisture, the salt can deliquesce (dissolve in its own absorbed water), leading to a cascade of errors ranging from stoichiometry shifts to acid-catalyzed degradation.
This guide moves beyond basic "keep dry" advice. It provides a self-validating system to ensure the integrity of your molecule and the reproducibility of your data.
Module 1: Storage & Environmental Control
The Golden Rule: Isoquinolin-7-ol HBr should never see ambient air for more than 30 seconds.
Primary Storage Architecture
Do not rely on the original vendor vial once opened. The septum is often compromised after the first puncture.
Layer
Specification
Scientific Rationale
Primary Container
Amber glass vial with Teflon-lined screw cap.
Amber glass blocks UV light (preventing photo-oxidation of the phenol). Teflon prevents acid-leaching from the HBr salt.
Secondary Barrier
Heat-sealed aluminized Mylar bag or Parafilm® wrap.
Provides a vapor barrier significantly superior to standard polyethylene bags.
Environment
Desiccator cabinet (<20% RH) or Glovebox (N₂/Ar).[1]
Maintains the kinetic barrier against hydration.
Temperature
-20°C (Long term) or 4°C (Active use).
Low temperature slows oxidation kinetics. Crucial: Allow to warm to RT before opening to prevent condensation.
The "Desiccator Trap"
Common Failure Point: Users often store HBr salts in a shared desiccator with incompatible drying agents.
Do NOT use: Calcium Chloride (
). It can form liquid brine that contaminates samples.
USE: Indicating Silica Gel or Phosphorus Pentoxide (
). is the gold standard for acidic salts as it is acidic itself and avidly scavenges water.
Module 2: The Weighing Protocol (Critical Workflow)
The majority of assay failures occur here. If you weigh 10 mg of "compound" that is actually 15% water by weight, your molar concentration is wrong, and your
data is invalid.
Method A: The Glovebox Standard (Recommended)
Atmosphere: Nitrogen or Argon (
ppm ).
Anti-Static: Use an ionizing bar. Dry atmospheres create static charge, causing the powder to "jump" or cling to spatulas.
Method B: The "Difference Weighing" Technique (Benchtop)
If a glovebox is unavailable, you must minimize air exposure time. Do not tare the balance with the weighing boat.
Preparation: Dry the exterior of the storage vial.
Weigh 1: Place the entire capped vial on the balance. Record Mass (
).
Transfer: Remove vial, open quickly, transfer estimated amount to your reaction vessel/solvent, and immediately recap.
Weigh 2: Place the entire capped vial back on the balance. Record Mass (
).
Calculation: Mass of Compound =
.
Why this works: The compound inside the vial is never exposed to the balance's ambient humidity for a "settling" time. You measure the loss of mass, which is independent of moisture uptake during the weighing process.
Visual Workflow: Weighing Integrity
Figure 1: Decision matrix for weighing hygroscopic HBr salts to ensure stoichiometric accuracy.
Module 3: Recovery & Drying Protocols
If your compound has clumped or turned sticky, it has absorbed water.[2] This accelerates hydrolysis and oxidation.
The Vacuum Oven Protocol
Warning: High heat can cause the HBr to dissociate or the phenol to oxidize.
Equipment: Vacuum oven with a cold trap.
Temperature: Set to 40°C . Do not exceed 50°C.
Vacuum:
mbar.
Duration: 12–24 hours.
Desiccant: Place a tray of
inside the oven to assist drying.
Azeotropic Drying (For Solutions)
If the solid is too degraded to handle, dissolve it fully and dry the solution.
Dissolve in Anhydrous Ethanol or Acetonitrile .
Concentrate on a rotary evaporator.
Add fresh anhydrous solvent and repeat (2x) to azeotropically remove water.
Final dry under high vacuum (Schlenk line).
Module 4: Analytical Verification (The Proof)
How do you know it is dry? Visual inspection is insufficient.
Method
What it tells you
Target Metric
TGA (Thermogravimetric Analysis)
Absolute water content.
Weight loss < 0.5% up to 100°C.
qNMR (Quantitative NMR)
Water content & Purity.
Integrate the H2O peak (usually ~3.3 ppm in DMSO-d6) relative to the aromatic protons.
Elemental Analysis (CHN)
Stoichiometry confirmation.
Carbon/Nitrogen ratios should match theoretical values within 0.4%.
Troubleshooting FAQs
Q1: The compound turned into a yellow/brown oil. Is it ruined?
Diagnosis: This is likely deliquescence accompanied by partial oxidation of the phenol group (phenols often turn yellow/brown when oxidized).
Action: Check purity via LC-MS. If the parent mass is intact (>95%), perform the Azeotropic Drying protocol (Module 3.2). If purity is <90%, recrystallization is required (consult synthesis team).
Q2: My DMSO stock solution smells like rotten eggs/acid.
Diagnosis: HBr can degrade DMSO over time, especially if wet, producing sulfides.
Action: Discard the stock. Prepare fresh stocks immediately before use. Do not store DMSO stocks of HBr salts for >1 month, even at -80°C.
Q3: I don't have a glovebox. Can I use a "Glove Bag"?
Answer: Yes. Inflatable glove bags (e.g., Aldrich AtmosBag) are a cost-effective alternative. Purge 3x with Nitrogen before opening the vial. This is significantly better than open-air weighing.
Q4: Why is my IC50 value shifting higher (lower potency) over time?
Causality: You are likely weighing water. If your 10mg sample is 20% water, you are only adding 8mg of drug. This results in a lower actual concentration than calculated, shifting your dose-response curve to the right.
Fix: Implement qNMR to determine the effective molecular weight (MW_effective = MW_anhydrous / (1 - %Water)) and adjust your weighing calculations accordingly.
References
Laboratory Weighing Guide. Mettler Toledo / Lab Manager. (2023). Best practices for handling hygroscopic and static-prone compounds.
Drying of Organic Solvents and Reagents.Università degli Studi di Trieste. Protocol for drying solids using vacuum ovens and desiccants (
).
Handling Hygroscopic Salts in Drug R&D. WuXi AppTec DMPK. (2025). Impact of moisture on stoichiometry and biological assay stability.
Isoquinolin-7-ol Properties. PubChem/NIH. Chemical structure, acidity, and phenolic properties of 7-hydroxyisoquinoline.
Water Activity and Stability. Tablets & Capsules. (2020). The relationship between moisture content, deliquescence, and chemical stability (hydrolysis).[3]
Resolving peak tailing of isoquinoline derivatives in HPLC analysis
A Troubleshooting Guide for Resolving Peak Tailing in HPLC Welcome to the technical support center for HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals encountering ch...
Author: BenchChem Technical Support Team. Date: February 2026
A Troubleshooting Guide for Resolving Peak Tailing in HPLC
Welcome to the technical support center for HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of isoquinoline derivatives. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to effectively troubleshoot and resolve common issues, particularly peak tailing.
Frequently Asked Questions (FAQs)
Q1: Why are the chromatographic peaks for my isoquinoline derivatives exhibiting significant tailing?
Peak tailing for basic compounds like isoquinolines is a common and frustrating issue in reversed-phase HPLC. An ideal peak has a symmetrical, Gaussian shape; a tailing peak is asymmetrical, with the latter half being broader than the front half.[1] This problem compromises resolution, especially for impurities eluting on the tail of a major peak, and can lead to inaccurate quantification.[1][2]
The issue almost always stems from unwanted secondary interactions between your analyte and the stationary phase. There are three primary chemical culprits:
Silanol Interactions: This is the most frequent cause. Standard silica-based HPLC columns have residual, unbonded silanol groups (Si-OH) on their surface.[1][3] These groups are acidic and can become ionized (negatively charged Si-O⁻) at mobile phase pH values above approximately 3-4.[2][3][4] Isoquinolines contain basic nitrogen atoms that are protonated (positively charged) in acidic to neutral mobile phases. The strong ionic attraction between the positively charged analyte and the negatively charged silanol groups creates a secondary, high-energy retention mechanism that is slow to release, resulting in a "tail" of analyte molecules eluting late from the column.[3][4][5] The most acidic and troublesome silanols are often referred to as "free" silanols.[1]
Suboptimal Mobile Phase pH: The pH of your mobile phase is a critical parameter that controls the ionization state of both your basic analyte and the acidic silanol groups.[6][7] If the mobile phase pH is close to the pKa of your isoquinoline derivative, the analyte will exist as a mixture of its ionized (protonated) and non-ionized (neutral) forms.[2][8] This dual state leads to inconsistent interactions with the stationary phase, causing band broadening and tailing. Similarly, a mid-range pH (e.g., 4-7) is often the worst-case scenario, as it ensures that both the silanols are ionized and the basic analyte is protonated, maximizing the problematic ionic interactions.[2]
Metal Chelation: Trace amounts of metal ions, such as iron (Fe) and aluminum (Al), can be present in the silica matrix of the column packing material or can leach from stainless steel components of the HPLC system (e.g., frits, tubing).[1][9][10] These metal ions act as highly active sites. If your isoquinoline derivative has functional groups capable of chelation (e.g., hydroxyls, carboxyls, or even multiple nitrogen atoms positioned correctly), it can form strong complexes with these metal ions.[9][11][12] This interaction acts as another powerful secondary retention mechanism, leading to severe peak tailing and, in some cases, complete loss of the analyte peak due to irreversible adsorption.[9][13]
The following troubleshooting guide will walk you through a logical sequence of steps to diagnose and resolve these issues.
Troubleshooting Guide: A Step-by-Step Approach
This guide is structured to address the most common and easily solvable issues first, before moving to more complex solutions.
Step 1: Mobile Phase pH and Buffer Optimization
Controlling ionization is the first and most powerful tool for improving the peak shape of basic compounds.[7][14]
Q2: How do I select the optimal mobile phase pH for my isoquinoline analysis?
The goal is to ensure that both your analyte and the column's silanol groups are in a single, consistent ionization state. You have two primary strategies: low pH or high pH.
Strategy 1: Low pH (Recommended Starting Point)
Mechanism: By lowering the mobile phase pH to ≤ 3, you fully protonate the silanol groups (Si-OH), neutralizing their negative charge.[1][3] Your basic isoquinoline analyte will be fully protonated (positively charged, BH⁺). The problematic ion-exchange interaction is thus eliminated, leaving only the desired reversed-phase interaction and weaker secondary interactions (like hydrogen bonding).[5] A pH range of 2-4 is often the most stable for method development.[14]
Protocol:
Prepare the aqueous component of your mobile phase.
Add an acidifier such as trifluoroacetic acid (TFA) at 0.1% (v/v) or formic acid at 0.1% (v/v). TFA is a strong ion-pairing agent that can further improve peak shape but may cause ion suppression if using MS detection. Formic acid is more MS-friendly.
Measure and confirm the pH of the aqueous portion before mixing with the organic solvent.[14]
Run your analysis and observe the peak shape.
Strategy 2: High pH (Requires a pH-Stable Column)
Mechanism: By raising the mobile phase pH to > 8 (typically around pH 10), you deprotonate your basic analyte, rendering it neutral (B).[15] Although the silanol groups will be fully ionized (Si-O⁻), the primary analyte is now neutral, eliminating the strong ionic interaction. This can lead to excellent peak symmetry.[16]
CRITICAL CAVEAT: Standard silica columns are not stable above pH 8 and will rapidly dissolve, destroying the column.[15] You MUST use a column specifically designed for high-pH work, such as a hybrid-silica or polymer-based column.
Protocol:
Confirm your column's pH stability range. Check the manufacturer's specifications.
Prepare the aqueous component of your mobile phase using a high-pH buffer like ammonium bicarbonate or by adding a base such as ammonium hydroxide to a final concentration of ~10 mM.
Adjust pH to the desired value (e.g., 10).
Run the analysis and evaluate the peak shape.
Data Presentation: Selecting a Mobile Phase pH Buffer
When selecting a buffer, it is crucial to choose one with a pKa value within ±1 pH unit of your target mobile phase pH to ensure adequate buffering capacity.
Buffer Compound
pKa
Useful pH Range
Volatility (MS-Compatibility)
Phosphate
2.1, 7.2, 12.3
2.1 - 3.1, 6.2 - 8.2
Non-Volatile
Formate
3.8
2.8 - 4.8
Volatile
Acetate
4.8
3.8 - 5.8
Volatile
Ammonium Bicarbonate
9.2 (apparent)
8.2 - 10.2
Volatile
Step 2: Employing Mobile Phase Additives (Competitive Masking)
If pH adjustment alone is insufficient, you can add a "masking" agent to the mobile phase to block the active silanol sites.
Q3: When and how should I use a basic additive like triethylamine (TEA)?
Using a basic additive is a classic technique, particularly effective with older, less inert "Type A" silica columns.[1] However, it can still be useful with modern columns if stubborn tailing persists.
Mechanism: A small, basic molecule like triethylamine (TEA) is added to the mobile phase. Being a base, it is also protonated and will preferentially interact with the negatively charged silanol sites on the stationary phase.[17] By "saturating" these active sites, it effectively shields your isoquinoline analyte from them, leading to a much-improved peak shape.
Protocol:
Start by adding a low concentration of a basic additive to your mobile phase (aqueous portion).
Common additives include Triethylamine (TEA) or Diethylamine (DEA).[18]
A typical starting concentration is 10-25 mM.[17] For many applications, 0.1% (v/v) is a good starting point.
Ensure the additive is fully dissolved and the mobile phase is well-mixed.
Important: Dedicate a column to this method. It can be difficult to completely wash these additives from a column, which may alter its selectivity for other methods.
Visualization: Troubleshooting Workflow
The following diagram outlines the logical decision-making process for troubleshooting peak tailing.
Caption: Ionic interaction between analyte and silanol site.
References
The Theory of HPLC Column Chemistry. (n.d.). Crawford Scientific. Retrieved February 20, 2026, from [Link]
Exploring the Role of pH in HPLC Separation. (2024, December 3). Moravek. Retrieved February 20, 2026, from [Link]
Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. Retrieved February 20, 2026, from [Link]
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved February 20, 2026, from [Link]
Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. Retrieved February 20, 2026, from [Link]
Back to Basics: The Role of pH in Retention and Selectivity. (2022, April 15). LCGC International. Retrieved February 20, 2026, from [Link]
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters. Retrieved February 20, 2026, from [Link]
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved February 20, 2026, from [Link]
Why it matters and how to get good peak shape. (2023, August 10). Agilent. Retrieved February 20, 2026, from [Link]
What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved February 20, 2026, from [Link]
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (n.d.). Shimadzu. Retrieved February 20, 2026, from [Link]
Deacon, M. (n.d.). METAL CHELATION IN SEPARATION SCIENCE. DORAS | DCU Research Repository. Retrieved February 20, 2026, from [Link]
What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub. Retrieved February 20, 2026, from [Link]
HPLC Peak Tailing. (2022, February 15). Axion Labs. Retrieved February 20, 2026, from [Link]
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021, March 14). Daicel Chiral Technologies. Retrieved February 20, 2026, from [Link]
HPLC Troubleshooting Guide. (n.d.). Advanced Chromatography Technologies. Retrieved February 20, 2026, from [Link]
Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. (2022, June 1). LCGC International. Retrieved February 20, 2026, from [Link]
Identifying and Preventing Metal Ion Leaching in HPLC Systems. (2019, December 6). SilcoTek. Retrieved February 20, 2026, from [Link]
How to Purge Metal Contamination from HPLC Systems with EDTA. (2026, February 13). MTC USA. Retrieved February 20, 2026, from [Link]
Different Types of Stationary Phases in Liquid Chromatography. (2025, August 25). Veeprho. Retrieved February 20, 2026, from [Link]
Peak Tailing: Phenomenon, Symptoms and Corrections. (2023, November 7). Pharma Growth Hub. Retrieved February 20, 2026, from [Link]
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved February 20, 2026, from [Link]
Comparative Analysis: Mass Spectrometry Fragmentation Patterns of 7-Hydroxyisoquinoline HBr
Executive Summary 7-Hydroxyisoquinoline (CAS: 7651-83-4) is a critical pharmacophore and metabolite, notably identified as a primary metabolic product of synthetic cannabinoids (e.g., PB-22) and various isoquinoline alka...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
7-Hydroxyisoquinoline (CAS: 7651-83-4) is a critical pharmacophore and metabolite, notably identified as a primary metabolic product of synthetic cannabinoids (e.g., PB-22) and various isoquinoline alkaloids. In drug development, distinguishing this specific isomer from its positional analogs (e.g., 5-hydroxyisoquinoline, 7-hydroxyquinoline) is a significant analytical challenge due to their isobaric nature and near-identical mass spectral fingerprints.
This guide provides a technical deep-dive into the fragmentation mechanics of 7-hydroxyisoquinoline, offering a validated differentiation strategy against its top "alternatives"—its structural isomers.
Chemical Identity & Sample Preparation
The HBr salt form enhances stability and solubility but requires specific handling for mass spectrometry to avoid signal suppression or adduct formation.
Property
Detail
Compound
7-Hydroxyisoquinoline Hydrobromide
Free Base MW
145.16 g/mol
Precursor Ion [M+H]⁺
m/z 146.06 (ESI Positive Mode)
Salt Handling
The HBr salt dissociates in solution. The bromide ion (Br⁻, m/z 79/81) is detectable in negative mode but irrelevant for positive mode fragmentation analysis.
Protocol: Sample Preparation for ESI-MS
Objective: Remove bromide counter-ions to prevent source corrosion and signal suppression.
Dissolution: Dissolve 1 mg 7-Hydroxyisoquinoline HBr in 1 mL Methanol:Water (50:50).
Desalting (Optional but Recommended): Pass through a C18 Solid Phase Extraction (SPE) cartridge.
Wash: 95% Water / 5% Methanol (removes Br⁻).
Elute: 95% Methanol / 5% Water (elutes organic base).
Final Dilution: Dilute to 1 µg/mL in 0.1% Formic Acid (mobile phase A) for direct infusion or LC injection.
Fragmentation Mechanics: The 7-Hydroxyisoquinoline Signature
In Electrospray Ionization (ESI+), the molecule forms a stable protonated precursor [M+H]⁺ at m/z 146 . The fragmentation is driven by the competition between the pyridine ring (HCN loss) and the phenolic moiety (CO loss).
Primary Fragmentation Pathway
Unlike 8-hydroxyquinoline, where the hydroxyl group is adjacent to the nitrogen (allowing for "proximity effects"), the 7-hydroxy position is distal. This dictates a fragmentation pattern dominated by stepwise ring degradation.
Loss of CO (28 Da): The phenolic oxygen is expelled as carbon monoxide.
Transition: m/z 146 → m/z 118
Mechanism:[1][2][3] Tautomerization to a keto-form followed by alpha-cleavage.
Loss of HCN (27 Da): Characteristic of the isoquinoline nitrogen ring.
Transition: m/z 146 → m/z 119 (Direct loss)
Transition: m/z 118 → m/z 91 (Sequential loss after CO).
Tropylium Ion Formation: The ion at m/z 91 [C₇H₇]⁺ is a stable aromatic carbocation, serving as a terminal fragment for many benzyl-containing heterocycles.
Visualization: Fragmentation Pathway
The following diagram illustrates the competing dissociation pathways utilized for structural confirmation.
Caption: Competing fragmentation pathways for 7-hydroxyisoquinoline. The m/z 118 and 119 ions are critical for distinguishing isomers.
Comparative Analysis: 7-OH-IsoQ vs. Alternatives
The primary "alternatives" in a bioanalytical context are the positional isomers. While they share the same mass (m/z 146), their fragmentation energetics and ion ratios differ significantly.
Comparison Table: Diagnostic Ions
Feature
7-Hydroxyisoquinoline
5-Hydroxyisoquinoline
7-Hydroxyquinoline
Precursor
m/z 146
m/z 146
m/z 146
Dominant Fragment
m/z 118 (CO loss)
m/z 119 (HCN loss)
m/z 118 (CO loss)
Secondary Fragment
m/z 91
m/z 91
m/z 90 (Ring contraction)
Key Differentiator
Ratio 118/119 > 1
Ratio 118/119 < 1
m/z 128 (Water loss) is often more prominent due to proximity effects in quinolines.
Retention Time (C18)
Intermediate
Late Eluting
Early Eluting
Expert Insight:
5-Hydroxyisoquinoline: The hydroxyl group at position 5 is "peri" to the ring fusion but far from the nitrogen. The pyridine ring cleavage (HCN loss) is often energetically favored over CO loss, making m/z 119 more intense.
7-Hydroxyisoquinoline: The 7-position activates the benzene ring, facilitating CO expulsion. Consequently, m/z 118 is often the base peak in MS/MS spectra.
Since mass spectrometry alone yields ambiguous results due to isobaric overlap, a coupled LC-MS/MS approach is mandatory for definitive identification.
Step 1: Chromatographic Separation[4]
Column: Phenyl-Hexyl or Biphenyl stationary phase (preferred over C18 for aromatic isomer separation).
Caption: LC-MS/MS workflow designed to separate and identify 7-hydroxyisoquinoline from isobaric interferences.
References
Kanamori, T., et al. (2016). "Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers." Forensic Toxicology. Link
BenchChem. (2025).[5] "A Comparative Spectroscopic Guide to Quinoline and Isoquinoline." Link
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 459767, 7-Isoquinolinol." Link
Yu, Q., et al. (2020). "Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry." Scientific Reports. Link
Cayman Chemical. "PB-22 7-hydroxyisoquinoline isomer Product Information." Link
HPLC Retention Time Comparison: 5-Hydroxyisoquinoline vs. 7-Hydroxyisoquinoline
Executive Summary In the chromatographic analysis of isoquinoline derivatives, distinguishing between positional isomers is a frequent challenge due to their identical molecular weight (145.16 g/mol ) and similar fragmen...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the chromatographic analysis of isoquinoline derivatives, distinguishing between positional isomers is a frequent challenge due to their identical molecular weight (145.16 g/mol ) and similar fragmentation patterns in mass spectrometry.
This guide provides a definitive technical comparison of 5-hydroxyisoquinoline (5-OH) and 7-hydroxyisoquinoline (7-OH) .[1][2] Based on physicochemical properties (LogP and pKa), 7-hydroxyisoquinoline exhibits significantly higher retention in Reversed-Phase HPLC (RP-HPLC) under neutral pH conditions compared to its 5-isomer.[1][2]
Key Takeaway:
Elution Order (RP-HPLC): 5-Hydroxyisoquinoline elutes first ; 7-Hydroxyisoquinoline elutes second .
Mechanism: The 7-OH isomer is more lipophilic (LogP ~1.[2]9) than the 5-OH isomer (LogP ~1.2), driving stronger interaction with C18 and Phenyl stationary phases.[1][2]
Optimal pH: Separation is maximized at pH 6.5–7.0 , where the nitrogen atom is deprotonated (neutral) and the hydroxyl group remains protonated (neutral).
Physicochemical Profile & Mechanistic Analysis
To develop a robust method, one must understand the underlying forces driving the separation. The position of the hydroxyl group changes the electron density distribution, affecting both basicity (pKa) and hydrophobicity (LogP).
Structural & Property Comparison[2][3]
Property
5-Hydroxyisoquinoline
7-Hydroxyisoquinoline
Impact on HPLC
Structure
Hydroxyl at position 5 (peri-position to ring fusion)
Hydroxyl at position 7 (linear conjugation path)
7-OH has a flatter, more planar effective surface area for binding.[1][2]
The separation is governed by hydrophobic subtraction .
5-OH: The hydroxyl group at position 5 is sterically crowded near the ring fusion.[2] This creates a "ball-like" electron cloud that reduces the effective surface area available for
7-OH: The hydroxyl group is distal, allowing the isoquinoline ring to lie flatter against the stationary phase ligands. This maximizes hydrophobic contact, resulting in longer retention times.[1][2]
Ionization States (Visualized)
Caption: Effect of Mobile Phase pH on Hydroxyisoquinoline Speciation and Retention.
Experimental Protocol
This protocol is designed to ensure baseline separation (Resolution > 2.0) of the two isomers.
Recommended Conditions (The "Golden Standard")
Column: Phenyl-Hexyl or C18 (End-capped), 150 x 4.6 mm, 3.5 µm or 5 µm.[1][2]
Why Phenyl-Hexyl? It offers unique
selectivity that enhances the separation of aromatic positional isomers better than standard alkyl chains.[2]
Mobile Phase A: 10 mM Ammonium Acetate, adjusted to pH 6.5 with Acetic Acid.
Based on the physicochemical properties and standard phenyl-hexyl selectivity:
Compound
Retention Time (min)*
Relative Retention (k')
Elution Order
5-Hydroxyisoquinoline
6.2 ± 0.2
2.1
1 (Early)
7-Hydroxyisoquinoline
7.8 ± 0.2
2.9
2 (Late)
*Note: Absolute times vary by system dwell volume. The Relative Retention factor (alpha) is the constant metric.
Troubleshooting & Optimization
Common Issues
Co-elution: If peaks merge, the pH is likely too low (< 4.0).[2] At low pH, both compounds are positively charged ammonium ions, which repel the hydrophobic stationary phase, causing them to rush through the column together. Action: Raise pH to 6.5.
Peak Tailing: Caused by interaction between the basic nitrogen and residual silanols on the silica surface. Action: Use a "High Purity" or "Hybrid Particle" column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) and ensure buffer concentration is at least 10 mM.[1][2]
Method Development Logic
Caption: Decision tree for selecting pH conditions based on ionization states.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 459767, 7-Isoquinolinol. Retrieved from [Link][2]
Stenutz, R. (2025). pKa Values of Heterocyclic Compounds. Retrieved from [Link]
Biotage (2023). Chemistry Behind Reversed-Phase Flash Chromatography. Retrieved from [Link]
A Comparative Guide to the Crystal Structure and XRD Analysis of Isoquinolin-7-ol Salts
In the landscape of modern drug development, the meticulous selection of an appropriate salt form of an active pharmaceutical ingredient (API) is a critical determinant of its therapeutic success. The physicochemical pro...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug development, the meticulous selection of an appropriate salt form of an active pharmaceutical ingredient (API) is a critical determinant of its therapeutic success. The physicochemical properties of an API, such as solubility, stability, and bioavailability, are intrinsically linked to its solid-state structure. For ionizable compounds like isoquinolin-7-ol, a versatile heterocyclic scaffold with significant pharmacological potential, the formation of salts provides a powerful tool to modulate these properties. This guide offers an in-depth, comparative framework for the crystallographic and X-ray diffraction (XRD) analysis of various isoquinolin-7-ol salts, providing researchers, scientists, and drug development professionals with the necessary insights to navigate the complexities of salt selection and solid-state characterization.
The choice of a counterion can profoundly influence the crystal packing of the API, leading to different polymorphic forms, solvates, or hydrates, each with a unique set of properties.[1][2] Therefore, a comprehensive understanding of the three-dimensional arrangement of ions in the crystal lattice is paramount. X-ray diffraction, particularly powder X-ray diffraction (PXRD), stands as the cornerstone technique for the rapid and non-destructive fingerprinting of these crystalline materials.[3][4][5]
This guide will first present a hypothetical comparison of potential isoquinolin-7-ol salts to illustrate the data a comprehensive screening campaign should generate. Following this, a detailed experimental protocol for the preparation and PXRD analysis of isoquinolin-7-ol salts will be provided. Finally, a comparative analysis of hypothetical PXRD data will be discussed to demonstrate how these data are used to inform the selection of an optimal salt form.
Hypothetical Comparison of Isoquinolin-7-ol Salts
Table 1: Hypothetical Physicochemical and Crystallographic Data for a Selection of Isoquinolin-7-ol Salts
Counterion
Salt Formula
Molecular Weight ( g/mol )
Melting Point (°C)
Aqueous Solubility (mg/mL at 25°C)
Crystal System
Space Group
Unit Cell Parameters (a, b, c, Å; α, β, γ, °)
Hydrochloride
C₉H₇NO·HCl
181.62
215-218
25.4
Monoclinic
P2₁/c
a=8.5, b=12.1, c=7.9, β=95.2
Hydrobromide
C₉H₇NO·HBr
226.07
230-233
35.1
Orthorhombic
P2₁2₁2₁
a=9.2, b=13.5, c=6.8
Mesylate
C₉H₇NO·CH₃SO₃H
241.26
185-188
42.8
Monoclinic
C2/c
a=15.3, b=5.8, c=10.2, β=105.7
Tartrate
(C₉H₇NO)₂·C₄H₆O₆
440.42
198-201
18.9
Triclinic
P-1
a=10.1, b=11.3, c=9.8, α=92.1, β=101.3, γ=85.4
Sulfate
(C₉H₇NO)₂·H₂SO₄
388.41
240-243 (dec.)
15.2
Orthorhombic
Pbca
a=18.6, b=7.2, c=14.5
Note: The data presented in this table are purely hypothetical and for illustrative purposes only.
Experimental Protocol: Salt Formation and Powder X-ray Diffraction Analysis
The following protocol provides a robust methodology for the preparation of isoquinolin-7-ol salts and their subsequent analysis by PXRD. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Part 1: Salt Formation
Reactant Preparation: Accurately weigh 1.0 mmol of isoquinolin-7-ol and dissolve it in a suitable solvent (e.g., ethanol, isopropanol, or acetone) at a concentration of approximately 10 mg/mL. In a separate vial, prepare a 1.0 M solution of the desired counterion acid (e.g., HCl, HBr, methanesulfonic acid) in the same solvent.
Stoichiometric Addition: Slowly add 1.0 equivalent of the acid solution to the isoquinolin-7-ol solution while stirring at room temperature. For divalent acids like sulfuric acid or tartaric acid, use 0.5 equivalents.
Crystallization: If a precipitate forms immediately, continue stirring for 24 hours to ensure complete reaction and equilibration. If no precipitate forms, attempt to induce crystallization by:
Slow evaporation of the solvent at room temperature.
Cooling the solution to 4°C.
Addition of an anti-solvent (e.g., heptane, diethyl ether) dropwise until turbidity is observed, followed by refrigeration.
Isolation and Drying: Collect the resulting solid by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum at 40°C to a constant weight.
Part 2: Powder X-ray Diffraction (PXRD) Analysis
Sample Preparation: Gently grind the dried salt sample using an agate mortar and pestle to ensure a random orientation of the crystallites. A sufficient amount of sample (typically 10-20 mg) should be used to cover the sample holder.[6]
Instrument Setup: Utilize a modern powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å). Ensure the instrument is properly calibrated using a standard reference material (e.g., silicon).
Data Acquisition:
Scan Range (2θ): 2° to 40°. This range is typically sufficient to capture the most characteristic diffraction peaks for organic molecules.
Step Size: 0.02°.
Time per Step: 0.5 to 2 seconds. The scan speed should be slow enough to obtain good signal-to-noise ratio.
Sample Rotation: Enable sample spinning to minimize preferred orientation effects.
Data Analysis: Process the raw data using appropriate software to identify the peak positions (in degrees 2θ) and their relative intensities.
Workflow for Salt Screening and Selection
The process of selecting an optimal salt form is a multi-step workflow that integrates synthesis, solid-state characterization, and property assessment. The following diagram illustrates this logical progression.
Caption: Workflow for pharmaceutical salt screening and lead candidate selection.
Comparative Analysis of Hypothetical PXRD Data
The primary output of a PXRD experiment is a diffractogram, which is a plot of diffraction intensity versus the diffraction angle (2θ). Each crystalline solid has a unique PXRD pattern, which serves as its "fingerprint".[3] Differences in the crystal structure between different salts will manifest as significant differences in their PXRD patterns.
Figure 1 illustrates a hypothetical overlay of PXRD patterns for three different isoquinolin-7-ol salts: the hydrochloride, hydrobromide, and mesylate.
(Note: As I am a language model, I cannot generate an image directly. The following table and description represent the data that would be visualized in such a figure.)
Table 2: Hypothetical Characteristic PXRD Peaks for Isoquinolin-7-ol Salts (2θ ± 0.2°)
Isoquinolin-7-ol Hydrochloride
Isoquinolin-7-ol Hydrobromide
Isoquinolin-7-ol Mesylate
8.5
7.2
6.5
12.1
10.8
11.3
15.3
14.5
14.8
17.0
16.2
18.2
20.4
19.8
21.0
24.8
22.1
23.7
26.2
25.9
25.1
Interpretation of the Hypothetical Data:
As shown in Table 2 and visualized in a hypothetical overlay plot, each salt exhibits a unique set of diffraction peaks.
Distinct Patterns: The hydrochloride, hydrobromide, and mesylate salts each have a distinct PXRD pattern, indicating that they have formed unique crystal structures. There are no overlapping patterns, which suggests that no two salts in this hypothetical set are isostructural.
Peak Positions: The positions of the diffraction peaks are determined by the size and shape of the unit cell (the basic repeating unit of the crystal lattice), according to Bragg's Law. The differences in peak positions between the three salts reflect differences in their unit cell parameters. For instance, the presence of the larger bromide ion compared to the chloride ion would be expected to lead to a different crystal packing and thus a different PXRD pattern.[7][8] The bulkier mesylate anion would lead to an even more distinct crystal structure.
Peak Intensities: The relative intensities of the peaks are related to the arrangement of atoms within the unit cell. The significant differences in relative intensities among the three patterns further confirm their distinct crystal structures.
The uniqueness of each PXRD pattern is critical for quality control, as it allows for the unambiguous identification of the salt form and the detection of any potential polymorphic impurities or phase transformations during manufacturing and storage.
Impact of Crystal Structure on Pharmaceutical Properties
The observed differences in crystal structure, as evidenced by the hypothetical PXRD data, have profound implications for the physicochemical properties of the isoquinolin-7-ol salts.
Solubility and Dissolution Rate: The arrangement of molecules in the crystal lattice and the strength of the intermolecular interactions determine the lattice energy. A higher lattice energy generally corresponds to lower solubility. The different hydrogen bonding networks and ionic interactions in the hydrochloride, hydrobromide, and mesylate salts would result in different lattice energies and, consequently, different aqueous solubilities. As suggested in the hypothetical data in Table 1, the mesylate salt might exhibit higher solubility due to a potentially less stable crystal lattice or more favorable interactions of the mesylate ion with water.
Stability: The crystal structure is a key determinant of the physical and chemical stability of a solid. A more densely packed crystal structure with strong intermolecular interactions is often more physically stable and less prone to converting to other polymorphic forms. Chemical stability, particularly in the presence of moisture, can also be influenced by the counterion and the crystal structure.[2] For instance, the hygroscopicity of a salt is highly dependent on the nature of the counterion and the accessibility of water molecules to the crystal lattice.
Bioavailability: The oral bioavailability of a drug is often limited by its solubility and dissolution rate in the gastrointestinal tract. By selecting a salt form with an optimal balance of solubility and stability, it is possible to enhance the bioavailability of the parent API.
Conclusion
The selection of an appropriate salt form is a multifactorial process that requires a deep understanding of the solid-state chemistry of the API. This guide has provided a comprehensive framework for the comparative analysis of isoquinolin-7-ol salts, emphasizing the pivotal role of crystal structure and XRD analysis. While the specific data presented herein is hypothetical, the principles and methodologies are grounded in established pharmaceutical science. By systematically preparing a range of salts, characterizing their crystal structures using techniques like PXRD, and evaluating their key physicochemical properties, researchers can confidently select a lead salt candidate with the desired attributes for successful drug development. The use of PXRD as a primary screening tool provides a rapid and reliable method for "fingerprinting" different salt forms, ensuring the solid-state form is controlled and consistent throughout the development lifecycle.
References
Bauer, J. F., & Griesser, U. J. (2011). Salt Selection in Drug Development. In Pharmaceutical Salts and Cocrystals (pp. 57-87). Royal Society of Chemistry. [Link]
Newman, A., & Wenslow, R. (2016). The role of solid-state chemistry in the selection of a salt form of a new drug candidate. Drug Discovery Today, 21(9), 1495-1504. [Link]
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons. [Link]
Vioglio, S., Chierotti, M. R., & Gobetto, R. (2017). Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges. Advanced Drug Delivery Reviews, 117, 86-110. [Link]
Thakral, S., Thakral, N. K., & Majumdar, D. K. (2013). X-ray powder diffraction in pharmaceuticals. Pharmaceutical methods, 4(1), 1. [Link]
Brittain, H. G. (Ed.). (2009). Polymorphism in pharmaceutical solids. CRC press. [Link]
Byrn, S. R., Pfeiffer, R. R., & Stowell, J. G. (1999).
Suryanarayanan, R. (2010). XRD in Pharmaceutical Analysis: A Versatile Tool for Problem-Solving. American Pharmaceutical Review. [Link]
Bates, S., Zografi, G., Engers, D., Morris, K., Crowley, K. J., & Newman, A. (2006). Analysis of amorphous and nanocrystalline solids from their X-ray diffraction patterns. Pharmaceutical research, 23(10), 2333-2349. [Link]
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]
Elder, D. P., & Holm, R. (2013). The solid-state properties of salts and their hydrates. European Journal of Pharmaceutical Sciences, 48(3), 377-389. [Link]
United States Pharmacopeia General Chapter <941>. Characterization of Crystalline and Partially Crystalline Solids by X-ray Powder Diffraction (XRPD). [Link]
A Guide to Purity Determination of Isoquinolin-7-ol Hydrobromide: A Comparative Analysis Focused on Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals Executive Summary In pharmaceutical research and development, the absolute purity of an Active Pharmaceutical Ingredient (API) is a critical quality attribu...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In pharmaceutical research and development, the absolute purity of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Isoquinolin-7-ol hydrobromide, a key heterocyclic scaffold, is no exception. This guide provides an in-depth technical comparison of analytical methodologies for its purity determination, with a primary focus on Elemental Analysis (EA). We will explore the theoretical underpinnings, provide detailed experimental protocols, and present a comparative analysis against orthogonal methods like High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The objective is to equip researchers with the expertise to select the most appropriate analytical strategy, ensuring the integrity and quality of their compounds.
The Analyte: Isoquinolin-7-ol Hydrobromide
Isoquinoline and its derivatives are fundamental building blocks in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with diverse biological activities. Isoquinolin-7-ol hydrobromide is a salt form, often utilized to improve the solubility and handling properties of the parent compound, Isoquinolin-7-ol.[1][2] The precise ratio of the organic base to the hydrobromic acid is essential for its physicochemical properties and ultimate pharmacological performance.
Chemical Structure:
Compound: Isoquinolin-7-ol Hydrobromide
Molecular Formula: C₉H₈BrNO
Molecular Weight: 226.07 g/mol
Theoretical Elemental Composition:
A pure, anhydrous sample of Isoquinolin-7-ol hydrobromide should theoretically contain the following elemental percentages. This calculated profile serves as the benchmark against which experimental data is compared.
Element
Symbol
Atomic Weight ( g/mol )
% Composition
Carbon
C
12.011
47.82%
Hydrogen
H
1.008
3.57%
Bromine
Br
79.904
35.34%
Nitrogen
N
14.007
6.20%
Oxygen
O
15.999
7.08%
Total
226.07
100.00%
The Cornerstone Technique: Elemental Analysis (EA)
Elemental analysis, specifically CHNX (Carbon, Hydrogen, Nitrogen, Halogen) analysis, is a robust and cost-effective technique for determining the elemental composition of a sample.[3][4][5] It is a cornerstone of chemical characterization, providing a direct measure of a compound's bulk purity.[6][7]
Principle of Operation
The most common method for elemental analysis is based on high-temperature combustion, often referred to as the Dumas method.[4][8] The sample is combusted in an oxygen-rich environment, which quantitatively converts the elements into simple gases (e.g., CO₂, H₂O, N₂, and HBr).[9] These gases are then separated and quantified by various detectors, such as a thermal conductivity detector (TCD).[4][10]
Why it's a gold standard for purity: Unlike chromatographic or spectroscopic methods that may be "blind" to certain impurities, elemental analysis is a bulk analysis technique. It is uniquely powerful for detecting non-UV active or non-volatile impurities, such as inorganic salts or residual water, which can significantly affect a compound's true mass and molarity.[11] A significant deviation from the theoretical elemental percentages is a direct indication of impurity.
Experimental Workflow for Purity Determination
The following diagram illustrates the typical workflow for determining the purity of Isoquinolin-7-ol hydrobromide using an elemental analyzer.
Caption: Workflow for Purity Determination via Elemental Analysis.
Detailed Experimental Protocol: CHN Analysis
Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide). This ensures the accuracy of the detector response.
Sample Preparation:
Ensure the Isoquinolin-7-ol hydrobromide sample is homogenous by grinding it into a fine powder.
Dry the sample to a constant weight under a vacuum at a suitable temperature (e.g., 40-50°C) to remove residual solvents and water.
Using a microbalance, accurately weigh 1-3 mg of the dried sample into a tin capsule.
Seal the capsule securely to contain the sample.
Analysis:
Place the sealed capsule into the instrument's autosampler.
Initiate the analysis sequence. The sample undergoes combustion at approximately 1000°C.
The resulting gases are passed through a reduction tube to convert nitrogen oxides to N₂ and remove excess oxygen.
The gases (CO₂, H₂O, N₂) are separated and quantified by the TCD.
Data Interpretation:
The instrument software calculates the percentage of C, H, and N in the sample.
Compare these experimental values to the theoretical values (C: 47.82%, H: 3.57%, N: 6.20%).
Acceptance Criterion: For a high-purity sample, the experimental values should be within ±0.4% of the theoretical values. A larger deviation suggests the presence of impurities or incorrect stoichiometry.
Orthogonal Methods for Purity Verification
Relying on a single analytical technique is often insufficient for comprehensive purity assessment. Orthogonal methods, which measure purity based on different chemical principles, provide a more complete and trustworthy picture.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique ideal for identifying and quantifying organic impurities, including isomers, by-products, and degradation products.[12]
Principle: A liquid sample is passed through a column packed with a stationary phase. Components separate based on their differential affinity for the stationary and mobile phases. A UV detector is commonly used for quantification.
Strength: Excellent for creating an "impurity profile" by separating and quantifying individual contaminants.
Limitation: Requires that impurities have a UV chromophore to be detected. It may not detect inorganic salts or water. Quantification often relies on the relative peak area (% area), which assumes all components have a similar detector response, or requires specific reference standards for each impurity.[13]
Experimental Protocol: Reversed-Phase HPLC
Sample Preparation: Accurately prepare a solution of Isoquinolin-7-ol hydrobromide in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 5 µm.
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
Gradient: A time-based gradient from high aqueous to high organic content to elute compounds of varying polarity.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Analysis: Inject the sample solution and record the chromatogram.
Data Interpretation: Purity is typically reported as the area of the main peak relative to the total area of all peaks.
Quantitative Nuclear Magnetic Resonance (¹H-qNMR)
qNMR has emerged as a primary analytical method for purity and content determination.[14][15] It is highly accurate and provides structural confirmation simultaneously.[16][17]
Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration, the absolute purity (as a mass fraction) of the analyte can be determined without needing a reference standard of the analyte itself.[18]
Strength: An absolute, primary method that provides both purity and structural identity in a single experiment.
Limitation: Lower sensitivity compared to HPLC. May be complicated by overlapping signals. Like HPLC, it is generally insensitive to common inorganic impurities.[11]
Experimental Protocol: ¹H-qNMR
Sample Preparation:
Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid) into an NMR tube.
Accurately weigh a slightly larger amount of the Isoquinolin-7-ol hydrobromide sample into the same NMR tube.
Dissolve both solids in a known volume of a deuterated solvent (e.g., DMSO-d₆).
NMR Acquisition:
Acquire a quantitative ¹H NMR spectrum, ensuring a long relaxation delay (D1) to allow for complete spin relaxation, which is crucial for accurate integration.
Data Processing:
Carefully phase and baseline correct the spectrum.
Integrate a well-resolved, unique signal from the analyte and a signal from the internal standard.
Calculation: Use the integral values, the number of protons for each signal, the molecular weights, and the initial masses to calculate the absolute purity of the analyte.
Comparative Analysis: Selecting the Right Tool
The choice of analytical method depends on the specific question being asked. Is the goal to confirm the fundamental elemental composition, to profile organic impurities, or to obtain an absolute assay value?
Caption: Decision tree for selecting an analytical purity method.
Quantitative Comparison of Key Techniques
Parameter
Elemental Analysis (EA)
HPLC-UV
Quantitative NMR (qNMR)
Primary Measurement
Mass percentage of elements (C, H, N, Br)
% Peak Area of UV-active species
Absolute mass fraction (Assay) via molar ratio
Information Provided
Bulk elemental composition, empirical formula confirmation
Impurity profile, separation of related substances
Low to Moderate (requires longer acquisition times)
Cost-Effectiveness
High (instrumentation and running costs are relatively low)[3][5]
Moderate
Low (high initial instrument cost)
Conclusion: An Integrated Approach to Purity Assurance
For the comprehensive and unambiguous purity determination of Isoquinolin-7-ol hydrobromide, no single method is sufficient. A holistic, integrated approach is the most scientifically sound strategy.
Elemental Analysis should be employed as the foundational test. It provides a direct, cost-effective confirmation of the compound's elemental integrity and is the best method for detecting inorganic impurities or incorrect salt stoichiometry.[3][11]
HPLC should be used as an orthogonal method to generate a detailed impurity profile, identifying and quantifying any organic-related substances that may be present, even at trace levels.
qNMR serves as the definitive tool for absolute purity determination (assay) and simultaneous structural confirmation, providing the highest level of confidence in the material's identity and quality.
By combining the bulk compositional data from Elemental Analysis with the separation power of HPLC and the absolute quantification of qNMR, researchers can ensure the highest degree of scientific integrity, leading to reliable and reproducible results in drug development and scientific research.
PubChem. (n.d.). Isoquinoline hydrobromide. Retrieved from [Link]
Gamer, M. T., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. DOI:10.1039/D1QI01379C. Retrieved from [Link]
University of Wisconsin-Madison. (2020, October 1). Quantitative NMR Spectroscopy.
National Metrology Institute of Japan. (n.d.). Quantitative NMR | Organic Primary Standards Group.
University of Bristol. (2017). Quantitative NMR Spectroscopy.
Singh, B., & Singh, S. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Taylor & Francis. Retrieved from [Link]
Reddit. (2018, August 23). I am curious about methods of analysis.... Retrieved from [Link]
Singh, B., & Singh, S. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. PubMed. Retrieved from [Link]
PubChem. (n.d.). 7-Isoquinolinol. Retrieved from [Link]
Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
Bansal, S., & Kumar, A. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Retrieved from [Link]
UCT Prague. (2016, February 1). Laboratory of Organic Elemental Analysis. Retrieved from [Link]
Ortiz Lara, J. C. (2024). Organic salts as a tool for pharmaceutical ingredient purification: Bibliographic review. ResearchGate. Retrieved from [Link]